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  • Product: 2-Amino-5-iodo-3-nitrobenzoic acid
  • CAS: 1153949-03-1

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-Amino-5-iodo-3-nitrobenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-iodo-3-nitrobenzoic Acid This guide offers a comprehensive analysis of 2-Amino-5-iodo-3-nitrobenzoic acid, a substituted aromatic compound of sig...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-iodo-3-nitrobenzoic Acid

This guide offers a comprehensive analysis of 2-Amino-5-iodo-3-nitrobenzoic acid, a substituted aromatic compound of significant interest in synthetic chemistry and drug discovery. Due to its multifunctional nature, this molecule serves as a versatile building block. This document provides an in-depth look at its chemical identity, structural features, physicochemical properties, and spectroscopic profile. We will delve into its synthesis, reactivity, safety protocols, and the experimental methodologies required for its characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

2-Amino-5-iodo-3-nitrobenzoic acid is a derivative of benzoic acid featuring three key functional groups: an amino (-NH₂), an iodo (-I), and a nitro (-NO₂) group. This specific arrangement of substituents dictates its chemical reactivity and potential applications.

  • IUPAC Name: 2-Amino-5-iodo-3-nitrobenzoic acid

  • Molecular Formula: C₇H₅IN₂O₄

  • Molecular Weight: 324.03 g/mol

  • CAS Number: While a definitive CAS number is not widely indexed in major public databases, the compound is available from specialized chemical suppliers[1][2].

The structure combines an electron-donating amino group and an electron-withdrawing nitro group on a benzoic acid core, with a bulky iodine atom. The ortho-amino and meta-nitro groups relative to the carboxylic acid create a unique electronic and steric environment, making it a valuable intermediate for creating complex molecular architectures.

Physicochemical Properties

Quantitative data for 2-Amino-5-iodo-3-nitrobenzoic acid is not extensively published. However, we can infer its properties based on structurally similar compounds. The table below summarizes key physicochemical data, with values for related molecules provided for comparative analysis.

Property2-Amino-5-iodo-3-nitrobenzoic acid2-Amino-5-iodobenzoic acid (Analogue)2-Amino-3-nitrobenzoic acid (Analogue)[3]2-Amino-5-nitrobenzoic acid (Analogue)[4]
Molecular Weight ( g/mol ) 324.03263.03182.13182.13
Appearance Expected to be a yellow to brown crystalline solidYellow to brown powder/crystalsNot specifiedYellow powder
Melting Point (°C) Data not available219-221 (dec.)Data not available270 (dec.)
Solubility Expected to have limited solubility in water; likely soluble in polar aprotic solvents (e.g., DMSO, DMF)[5]Data not availableData not availableLimited water solubility
pKa (Acidic Apparent) Data not availableData not availableData not available-0.629 (Basic), 2.97 (Acidic)[6]

The high melting points of the analogues, particularly with decomposition, suggest strong intermolecular forces such as hydrogen bonding from the carboxylic acid and amino groups, as well as dipole-dipole interactions from the nitro group[4]. The presence of the large iodine atom would further increase the molecular weight and likely contribute to a higher melting point compared to non-iodinated analogues.

Synthesis and Reactivity Overview

The synthesis of polysubstituted benzoic acids like 2-Amino-5-iodo-3-nitrobenzoic acid typically involves a multi-step pathway, leveraging regioselective aromatic substitution reactions. A plausible synthetic route can be designed starting from commercially available 2-aminobenzoic acid derivatives.

A potential synthetic pathway is outlined below. This process involves the strategic introduction of the nitro and iodo groups onto the aromatic ring, a common challenge in organic synthesis that requires careful control of reaction conditions to achieve the desired isomer. A key strategy involves the nitration of a halogenated aminobenzoic acid, followed by the reduction of a second nitro group or another transformation to yield the final product[7].

G cluster_0 Synthetic Pathway A 2-Aminobenzoic Acid Derivative B Step 1: Iodination A->B Iodinating Agent C 2-Amino-5-iodobenzoic acid B->C D Step 2: Nitration C->D HNO₃ / H₂SO₄ E 2-Amino-5-iodo-3-nitrobenzoic acid D->E

Caption: A plausible synthetic workflow for 2-Amino-5-iodo-3-nitrobenzoic acid.

The reactivity of this molecule is governed by its four functional groups:

  • Carboxylic Acid: Can undergo esterification or be converted to an acyl chloride for amide bond formation.

  • Amino Group: Can be diazotized for Sandmeyer-type reactions or act as a nucleophile. Its basicity is reduced by the adjacent electron-withdrawing nitro group.

  • Iodo Group: Serves as an excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse substituents at this position[8].

  • Nitro Group: Can be reduced to an amino group, providing a handle for further functionalization and creating a diamino-substituted scaffold.

Applications in Research and Drug Development

The unique arrangement of functional groups makes 2-Amino-5-iodo-3-nitrobenzoic acid a valuable intermediate in medicinal chemistry and materials science.

  • Pharmaceutical Scaffolding: It serves as a building block for synthesizing complex heterocyclic systems, which are common motifs in active pharmaceutical ingredients (APIs)[9][10][11]. The ability to selectively react each functional group allows for the systematic construction of molecular libraries for drug screening.

  • Cross-Coupling Chemistry: The presence of the iodine atom is particularly advantageous for building molecular complexity through well-established cross-coupling protocols, a cornerstone of modern drug development[8].

  • Dye Synthesis: The chromophoric nitro group and auxochromic amino group suggest its potential use as a precursor in the synthesis of specialized azo dyes and other colorants[11][12].

However, researchers should be aware that nitroaromatic compounds are a known class of Pan-Assay Interference Compounds (PAINS), which can lead to false-positive results in biochemical assays through non-specific mechanisms like light absorbance or fluorescence quenching[13].

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling 2-Amino-5-iodo-3-nitrobenzoic acid and its structural analogues.

  • Hazard Classification: Structurally related compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[14][15]. It is prudent to handle the title compound with the same level of caution.

  • Engineering Controls: Always handle this chemical in a well-ventilated area or a certified chemical fume hood, especially if dust may be generated[16]. Ensure eyewash stations and safety showers are readily accessible[16].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or glasses meeting OSHA standards are required[16].

    • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn[16].

    • Skin and Body Protection: A standard laboratory coat is necessary. For large quantities or potential for spills, a full suit and boots may be required[16][17].

    • Respiratory Protection: If dust is generated, a NIOSH/MSHA-approved N95 dust mask or a higher level of respiratory protection should be used[16].

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present[16][17]. Seek medical attention if irritation persists[16].

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing[17][18].

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[18].

    • Ingestion: Do not induce vomiting. Seek immediate medical advice[17].

Experimental Protocols for Spectroscopic Characterization

To ensure scientific integrity, the structural identity and purity of 2-Amino-5-iodo-3-nitrobenzoic acid must be confirmed experimentally. The following are generalized protocols for acquiring key spectroscopic data.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample of 2-Amino-5-iodo-3-nitrobenzoic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (e.g., GC-MS or ESI-MS) Sample->MS Data Structural Confirmation & Purity Assessment NMR->Data IR->Data MS->Data

Caption: Standard workflow for the spectroscopic characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The causality behind solvent choice is critical: a deuterated solvent that effectively dissolves the analyte without obscuring key signals is required. DMSO-d₆ is often chosen for multifunctional aromatic acids due to its high polarity.

  • Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm)[19].

  • ¹H NMR Acquisition: Record the proton NMR spectrum, typically over a spectral width of 0-14 ppm. The aromatic protons will appear as distinct multiplets, with their chemical shifts influenced by the electronic effects of the amino, iodo, and nitro groups. The acidic proton of the carboxylic acid and the amine protons will likely appear as broad singlets and may be exchangeable with D₂O.

  • ¹³C NMR Acquisition: Record the proton-decoupled carbon NMR spectrum over a spectral width of 0-200 ppm. This will provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid at the downfield end of the spectrum[19].

Fourier-Transform Infrared (FTIR) Spectroscopy

This technique is ideal for identifying the key functional groups present in the molecule.

  • Sample Preparation: Place a small amount of the solid, powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory[19].

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum to remove atmospheric and instrumental interferences[19].

  • Spectrum Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹)[19].

  • Data Interpretation: Look for characteristic absorption bands:

    • O-H Stretch (Carboxylic Acid): A very broad band around 3300-2500 cm⁻¹.

    • N-H Stretch (Amino Group): Two sharp peaks typically in the 3500-3300 cm⁻¹ region.

    • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1680 cm⁻¹.

    • N-O Stretch (Nitro Group): Two strong bands, typically around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).

    • C-I Stretch: A weak band in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide information about the fragmentation pattern, further validating the structure.

  • Ionization: Use an appropriate ionization technique, such as Electron Impact (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile, polar molecules.

  • Mass Analysis: Acquire the mass spectrum. The molecular ion peak (M⁺ or [M+H]⁺/[M-H]⁻) should correspond to the calculated molecular weight of 324.03 g/mol .

  • Isotope Pattern: A key validation step is to observe the characteristic isotopic pattern. The presence of iodine (¹²⁷I is 100% abundant) will not introduce isotopic complexity, but the overall high-resolution mass measurement should confirm the elemental composition C₇H₅IN₂O₄.

References

Note: While direct, comprehensive literature on 2-Amino-5-iodo-3-nitrobenzoic acid is limited, the references below provide data on its structural analogues and general methodologies that are directly applicable.

Sources

Exploratory

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-Amino-5-iodo-3-nitrobenzoic Acid

Topic: Solubility of 2-Amino-5-iodo-3-nitrobenzoic Acid in Organic Solvents Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1] Executive Summary & Molecular Arch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-Amino-5-iodo-3-nitrobenzoic Acid in Organic Solvents Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary & Molecular Architecture

2-Amino-5-iodo-3-nitrobenzoic acid (CAS: 35674-29-4) is a critical intermediate in the synthesis of kinase inhibitors and radiocontrast agents.[1] Its purification and utility in nucleophilic aromatic substitution (


) reactions are governed strictly by its solubility profile.[1]

Unlike simple benzoic acid derivatives, this molecule presents a "Push-Pull" electronic system:

  • Hydrophilic Domain: The zwitterionic potential between the amine (

    
    ) and carboxyl (
    
    
    
    ) groups creates high lattice energy via intermolecular hydrogen bonding.[1]
  • Lipophilic Domain: The Iodine atom at the C5 position introduces significant polarizability and dispersion forces, drastically altering the solubility landscape compared to its non-iodinated parent, 2-amino-3-nitrobenzoic acid.[1]

This guide provides a structural analysis of solvent compatibility, experimental protocols for precise solubility determination, and thermodynamic modeling strategies for process scale-up.[1]

Predicted Solubility Profile & Solvent Ranking

Note: While exact public solubility datasets for this specific isomer are rare, the following profile is derived from structure-activity relationships (SAR) of analogous nitro-benzoic acids (Zhang et al.) and the lipophilic contribution of the iodine substituent.

Solvent Class Efficiency Table
Solvent ClassRepresentative SolventsPredicted Solubility TrendMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High Disrupts strong intermolecular H-bonds; dipole-dipole interactions stabilize the nitro group.[1]
Polar Protic Methanol, EthanolHigh Solvates the carboxyl/amine groups via H-bonding.[1] Note: Solubility decreases as alkyl chain length increases (MeOH > EtOH > iPrOH).[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for recrystallization.[1][2] The iodine atom enhances interaction compared to non-iodinated analogs.[1]
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate The iodine atom improves solubility here relative to nitro-only analogs, but high lattice energy limits absolute solubility.[1]
Non-Polar Toluene, Hexane, HeptaneVery Low Dominant "Solvophobic" effect.[1] Useful only as anti-solvents.[1]
Aqueous WaterExtremely Low High lattice energy and the lipophilic iodine atom prevent hydration, except at high pH (salt formation).[1]
The "Iodine Effect" on Solubility

The substitution of Hydrogen with Iodine at C5 increases the LogP (partition coefficient).[1] Consequently, compared to 2-amino-3-nitrobenzoic acid:

  • Water solubility decreases significantly.[1]

  • Solubility in DCM and THF increases due to stronger London Dispersion Forces interacting with the soft Iodine atom.[1]

Thermodynamic Solubility Modeling

To design robust crystallization processes, experimental data must be fitted to thermodynamic models.[1] The Modified Apelblat Equation is the industry standard for this class of compounds.[1]

The Modified Apelblat Equation

[1]
  • 
     : Mole fraction solubility[1]
    
  • 
     : Absolute temperature (Kelvin)[1]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Thermodynamic Parameters

Using the Van't Hoff analysis, you can determine the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ) : Typically positive  (endothermic) for this compound.[1] Higher temperatures significantly increase solubility.[1]
    
  • Gibbs Free Energy (

    
    ) : Generally positive at ambient temperatures (non-spontaneous dissolution), becoming less positive or negative at higher temperatures in polar solvents.[1]
    

Experimental Protocol: Laser Monitoring Method

Standard gravimetric methods are prone to error due to solvent evaporation or hygroscopicity.[1] The Laser Monitoring Observation Technique offers superior precision for metastable zone width (MSZW) determination.[1]

Required Equipment
  • Jacketed glass crystallizer (50–100 mL)[1]

  • Programmable circulating water bath (Accuracy

    
     K)
    
  • Laser transmission system (He-Ne laser + Photodetector)[1]

  • Magnetic stirrer[1][3]

Step-by-Step Methodology
  • Preparation: Add a known mass (

    
    ) of 2-Amino-5-iodo-3-nitrobenzoic acid and solvent (
    
    
    
    ) to the crystallizer.
  • Equilibration: Set agitation to 300-400 RPM.

  • Heating Phase: Increase temperature at a slow rate (e.g.,

    
     K/min).
    
  • Detection: Continuously monitor laser transmittance through the solution.[1]

    • Low Transmittance:[1] Solid particles scatter the beam.[1]

    • Max Transmittance: Complete dissolution (Saturation Temperature,

      
      ).[1]
      
  • Cooling Phase: Decrease temperature to detect the nucleation point (Cloud Point).

  • Iteration: Add more solute and repeat to generate a polythermal solubility curve.

Workflow Visualization

SolubilityWorkflow Start Weigh Solute & Solvent Mix Agitate in Jacketed Vessel Start->Mix Heat Ramp Temp (+0.2 K/min) Mix->Heat Laser Monitor Laser Transmittance Heat->Laser Clear Solution Clears (T_sat) Laser->Clear Transmittance Max Data Record Mole Fraction (x) Clear->Data Data->Start Add Solute (Next Point)

Figure 1: Laser Monitoring Loop for precise solubility determination.

Strategic Applications: Recrystallization & Purification[1][3]

Based on the solubility differential, the following purification strategies are recommended:

Strategy A: Cooling Crystallization (Single Solvent)
  • Solvent: Ethanol or Acetic Acid.[1]

  • Mechanism: The compound has a steep solubility curve in these solvents.[1] Dissolve at near-reflux and cool to

    
    C.
    
  • Yield: High recovery; effectively removes non-polar impurities.[1]

Strategy B: Anti-Solvent Crystallization
  • Solvent: DMSO or DMF (High solubility).[1]

  • Anti-Solvent: Water or Toluene (Low solubility).[1]

  • Mechanism: Dissolve in minimal DMSO, then slowly add Water. The hydrophobic Iodine atom drives rapid precipitation as water content increases.[1]

  • Benefit: Useful for thermally unstable derivatives, as it avoids high heat.[1]

Solubility Mechanism Diagram

SolvationMechanism cluster_factors Key Influencers Crystal Crystal Lattice (High Energy) Interaction Solute-Solvent Interaction (Dipole-Dipole & H-Bonding) Crystal->Interaction Enthalpy of Fusion (+) (Breaking Lattice) Solvent Solvent Molecules (Ethanol/DMSO) Solvent->Interaction Cavity Formation Solution Solvated Molecule (Homogeneous Phase) Interaction->Solution Enthalpy of Solvation (-) (Exothermic Step) Iodine Iodine Atom: Increases Dispersion Forces Decreases Water Interaction Nitro Nitro Group: Increases Polarity Accepts H-bonds

Figure 2: Mechanistic breakdown of the dissolution process for 2-Amino-5-iodo-3-nitrobenzoic acid.[1][4][5]

References

  • Zhang, Y., et al. (2015).[1] "Solubilities of Benzoic Acid and Its Nitrated Derivatives in Seven Pure Solvents." Journal of Chemical & Engineering Data.

  • BenchChem. (2025).[1][3][6] "Synthesis and Purification of 2-Amino-5-nitrobenzoic Acid." Technical Support Center.

  • Thati, J., et al. (2010).[1][7] "Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures." Journal of Chemical & Engineering Data.

  • Jouyban, A., et al. (2019).[1] "Thermodynamic Modeling of Benzoic Acid Solubility." Pharmaceutical Sciences.[1][7]

Sources

Foundational

2-Amino-5-iodo-3-nitrobenzoic acid CAS number and molecular weight

CAS Number: 1153949-03-1 Molecular Weight: 308.03 g/mol Formula: [1] Executive Summary 2-Amino-5-iodo-3-nitrobenzoic acid is a highly specialized tri-functionalized arene intermediate used primarily in the synthesis of p...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1153949-03-1 Molecular Weight: 308.03 g/mol Formula:


[1]

Executive Summary

2-Amino-5-iodo-3-nitrobenzoic acid is a highly specialized tri-functionalized arene intermediate used primarily in the synthesis of polyheterocyclic pharmacophores. Characterized by the convergence of an electron-withdrawing nitro group, a nucleophilic amino group, and a labile carbon-iodine bond, this compound serves as a "linchpin" scaffold in medicinal chemistry.

Its structural uniqueness lies in the cooperative directing effects of the amino and nitro substituents, which position the iodine atom at the C5 locus. This enables orthogonal functionalization: the iodide allows for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the ortho-amino acid motif supports cyclocondensation reactions (e.g., to quinazolinones).

Chemical Identity & Physical Properties[2][3]

PropertyDataNotes
CAS Number 1153949-03-1 Unique identifier for the specific 3-nitro-5-iodo isomer.[1][2]
Molecular Weight 308.03 g/mol Monoisotopic mass: 307.93 g/mol .
Appearance Yellow to orange powderTypical of nitro-aniline derivatives due to

transitions.
Solubility DMSO, DMF, hot EthanolPoor solubility in water; soluble in aqueous base (as carboxylate).
pKa (Predicted) COOH: ~2.5;

: ~1.0
Nitro group significantly lowers basicity of the amine and acidity of the carboxyl.
Melting Point >250 °C (dec.)High lattice energy due to intermolecular H-bonding.

Synthetic Methodology

The synthesis of 2-amino-5-iodo-3-nitrobenzoic acid relies on the principle of Regioselective Electrophilic Aromatic Substitution (EAS) . The precursor, 2-amino-3-nitrobenzoic acid, contains two directing groups:

  • Amino Group (

    
    ):  Strong activator, ortho/para director.
    
  • Nitro Group (

    
    ):  Strong deactivator, meta director.
    

Mechanistic Logic:

  • The C3 position is blocked by the nitro group.

  • The C4 and C6 positions are meta to the amino group (disfavored).

  • The C5 position is para to the amino group (strongly favored) and meta to the nitro group (favored).

  • Result: The directing effects converge perfectly at C5, ensuring high regioselectivity without the need for complex separation of isomers.

Experimental Protocol: Iodination via Iodine Monochloride (ICl)

Note: This protocol is adapted from standard iodination procedures for deactivated anthranilic acids.

Reagents:

  • 2-Amino-3-nitrobenzoic acid (1.0 eq)

  • Iodine Monochloride (1.1 eq)

  • Acetic Acid (Glacial, solvent)[3]

  • Hydrochloric Acid (catalyst/solubilizer)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 2-amino-3-nitrobenzoic acid in 20 mL of glacial acetic acid. Gentle heating (40–50 °C) may be required to ensure complete solvation.

  • Reagent Preparation: Prepare a solution of iodine monochloride (ICl) in acetic acid.

    • Critical Control Point: ICl is moisture-sensitive. Handle under inert atmosphere if possible.

  • Addition: Add the ICl solution dropwise to the aniline solution at room temperature.

    • Observation: The solution typically darkens. The reaction is exothermic; monitor temperature to keep below 60 °C to prevent decarboxylation.

  • Reaction: Stir for 2–4 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The product is more polar than the starting material.

  • Quenching & Isolation: Pour the reaction mixture into 100 mL of ice-water. If excess iodine is visible (purple color), add saturated sodium thiosulfate solution until the color fades to yellow.

  • Filtration: Collect the precipitate via vacuum filtration. Wash with cold water (3x) to remove acetic acid residues.

  • Purification: Recrystallize from ethanol/water if necessary.

Visualization: Synthesis Pathway

Synthesis cluster_logic Regioselectivity Logic Start 2-Amino-3-nitrobenzoic acid (CAS 606-18-8) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack (C5) Reagent Iodine Monochloride (ICl) Acetic Acid Reagent->Intermediate Product 2-Amino-5-iodo-3-nitrobenzoic acid (CAS 1153949-03-1) Intermediate->Product Deprotonation (-HCl) Logic NH2 directs Para (C5) NO2 directs Meta (C5) CONVERGENCE

Figure 1: Mechanistic pathway for the regioselective synthesis of CAS 1153949-03-1.

Applications in Drug Discovery

This compound is a Type I Scaffold —a building block that defines the core geometry of the final drug molecule.

A. Quinazolinone Synthesis (Kinase Inhibition)

The ortho-amino acid motif is the classic precursor for the Niementowski reaction . Condensation with formamide or urea yields 8-nitro-6-iodo-quinazolin-4(3H)-one derivatives.

  • Utility: Quinazolinones are privileged structures in EGFR, VEGFR, and PI3K inhibitors.

  • Differentiation: The 8-nitro group provides a handle for reduction to an amine (allowing further derivatization at the "hinge-binding" region), while the 6-iodo group allows for library expansion via Suzuki coupling to explore the "solvent-exposed" pocket.

B. Benzimidazole Formation

Reduction of the nitro group yields a diamine (2,3-diamino-5-iodobenzoic acid). Reaction with aldehydes or carboxylic acids generates benzimidazoles.

  • Utility: Anthelmintic agents and proton pump inhibitors.

C. Palladium-Catalyzed Cross-Coupling

The C5-Iodine bond is highly reactive toward oxidative addition by Pd(0).

  • Suzuki-Miyaura: Coupling with aryl boronic acids.

  • Sonogashira: Coupling with terminal alkynes.

  • Heck: Coupling with activated alkenes.

Visualization: Derivatization Tree

Applications Core 2-Amino-5-iodo-3-nitrobenzoic acid Niementowski Cyclization (Formamide/Urea) Core->Niementowski Suzuki Pd-Catalyzed Coupling (Ar-B(OH)2) Core->Suzuki Reduction Nitro Reduction (H2/Pd-C or Fe/HCl) Core->Reduction Quin 8-Nitro-6-iodo-quinazolinone (Kinase Scaffold) Niementowski->Quin Biaryl 5-Aryl-3-nitro-anthranilic acid (Library Expansion) Suzuki->Biaryl Diamine 2,3-Diamino-5-iodobenzoic acid (Benzimidazole Precursor) Reduction->Diamine

Figure 2: Divergent synthesis map illustrating the utility of the scaffold in generating diverse pharmacophores.

Analytical Characterization

To validate the synthesis of CAS 1153949-03-1, the following spectral signatures should be observed:

  • 1H NMR (DMSO-d6):

    • Two aromatic singlets (or doublets with small meta-coupling,

      
       Hz).
      
    • Proton A (C4-H): Shifted downfield (~8.5 ppm) due to the ortho-nitro group and ortho-iodine.

    • Proton B (C6-H): Shifted (~8.2 ppm) due to ortho-iodine and ortho-carboxyl.

    • Amine (

      
      ):  Broad singlet, exchangeable with 
      
      
      
      , typically 7.0–9.0 ppm (deshielded by H-bonding to nitro/carboxyl).
  • Mass Spectrometry (ESI-):

    • Principal ion:

      
       at m/z 306.9.
      
    • Isotopic pattern: Distinctive lack of M+2 intensity (unlike Br/Cl) but precise mass defect of Iodine.

Safety & Handling

  • Hazards: As a nitro-aromatic, the compound may be combustible. The iodine content implies potential toxicity if metabolized to inorganic iodide.

  • P-Codes:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves/eye protection.

  • Storage: Light sensitive (C-I bond photolysis). Store in amber vials at 2–8 °C.

References

  • ChemWhat. (n.d.). Chemical Database: 2-Amino-5-iodo-3-nitrobenzoic acid. Retrieved from [Link]

  • Wallingford, V. H., & Krueger, P. A. (1943). 5-Iodoanthranilic Acid. Organic Syntheses, Coll. Vol. 2, p.353.[3] (Protocol basis for iodination). Retrieved from [Link][3]

  • PubChem. (2025). Compound Summary: 2-Amino-5-nitrobenzoic acid (Precursor Analysis). Retrieved from [Link]

Sources

Foundational

Technical Guide: Characterization & Melting Point Analysis of 2-Amino-5-iodo-3-nitrobenzoic Acid

This is a comprehensive technical guide for the characterization and handling of 2-Amino-5-iodo-3-nitrobenzoic acid (CAS 1153949-03-1). Executive Summary & Compound Identity 2-Amino-5-iodo-3-nitrobenzoic acid is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the characterization and handling of 2-Amino-5-iodo-3-nitrobenzoic acid (CAS 1153949-03-1).

Executive Summary & Compound Identity

2-Amino-5-iodo-3-nitrobenzoic acid is a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors targeting the MAPK/ERK pathway (e.g., MEK inhibitors). Its structural integrity is defined by the precise regiochemistry of the iodine (C5) and nitro (C3) substituents on the anthranilic acid core.

This guide addresses the melting point (MP) range , a primary indicator of purity and crystalline form. Due to the high thermal sensitivity of nitro-anthranilic acids, the melting event is often accompanied by decomposition, requiring specific protocols for accurate determination.

Chemical Profile
PropertyDetail
IUPAC Name 2-Amino-5-iodo-3-nitrobenzoic acid
Common Name 5-Iodo-3-nitroanthranilic acid
CAS Number 1153949-03-1
Molecular Formula C₇H₅IN₂O₄
Molecular Weight 308.03 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water (acidic pH)

Physical Properties & Melting Point Analysis[1][2][3][4][5][6]

The Melting Point Range

Unlike simple organic solids, 2-Amino-5-iodo-3-nitrobenzoic acid exhibits a decomposition-dependent melting profile .

  • Expected Range: 250°C – 260°C (Decomposition)

  • Literature Context:

    • Parent (2-Amino-3-nitrobenzoic acid): 208–210°C[1]

    • Bromo-Analog (2-Amino-5-bromo-3-nitrobenzoic acid): 245–248°C (dec)

    • Trend: The introduction of the heavy iodine atom at C5 typically elevates the crystal lattice energy relative to the parent, pushing the thermal transition >240°C, where the nitro group induces rapid decomposition.

Experimental Determination Protocol

Warning: Standard open-capillary methods may yield variable results due to decarboxylation or nitro-group thermolysis prior to melting.

Recommended Method: Differential Scanning Calorimetry (DSC)

  • Sample Prep: 2–5 mg in a crimped aluminum pan (pinhole lid to release pressure from decomposition gases).

  • Ramp Rate: 10°C/min. Note: Slower rates (e.g., 2°C/min) may result in lower observed onset temperatures due to prolonged thermal stress.

  • Observation: Look for a sharp endothermic peak (melting) immediately followed by or overlapping with a broad exothermic event (decomposition).

Visual (Capillary) Method:

  • Pre-heat: Heat the bath to 230°C before inserting the sample.

  • Ramp: 3°C/min from 230°C.

  • Endpoint: Record the temperature at the first sign of liquid formation (meniscus) and the darkening (charring) point.

Synthesis & Critical Impurities

The melting point is heavily influenced by specific impurities from the iodination step. Understanding the synthesis pathway is crucial for interpreting MP depression.

Synthesis Pathway (Graphviz Diagram)

SynthesisPathway SM 2-Amino-3-nitrobenzoic acid (CAS 606-18-8) Intermediate Reaction Matrix (Acetic Acid/H2SO4) SM->Intermediate Dissolution Reagent Iodinating Agent (ICl or I2/HIO3) Reagent->Intermediate Electrophilic Aromatic Substitution Product 2-Amino-5-iodo-3-nitrobenzoic acid (CAS 1153949-03-1) Intermediate->Product Precipitation & Filtration Impurity1 Impurity A: Unreacted SM Intermediate->Impurity1 Incomplete Rxn Impurity2 Impurity B: Di-iodo species Intermediate->Impurity2 Over-iodination

Caption: Electrophilic iodination pathway. Regioselectivity is directed para to the amino group (C5).

Impact of Impurities on MP
ImpurityOriginEffect on MP
Unreacted Starting Material Incomplete conversionSignificant Depression: Lowers MP toward 210°C.
Iodine (

) Occlusion
Poor washingDiscoloration: Darkens sample; broadens range.
Regioisomers Iodination at C4/C6Lattice Disruption: Broad melting range (>5°C).

Handling & Stability (Safety)

Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.).

  • Light Sensitivity: Iodinated aromatics are photosensitive. Store in amber vials.

  • Thermal Stability: Avoid temperatures >50°C during drying. Vacuum drying at 40°C is recommended to prevent thermal degradation prior to analysis.

References

  • PubChem. (2025). Compound Summary: 2-Amino-5-iodo-3-nitrobenzoic acid (CAS 1153949-03-1).[3][4] National Library of Medicine. [Link]

  • ChemSrc. (2025). Physical Properties of 2-Amino-5-bromo-3-nitrobenzoic acid (Analog Reference). [Link]

Sources

Exploratory

An In-Depth Technical Guide: 2-Amino-5-iodo-3-nitrobenzoic Acid as a Strategic Pharmaceutical Intermediate

Abstract In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Pharmaceutical intermediates that offer a multiplicity of reactive sites for controlled, se...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Pharmaceutical intermediates that offer a multiplicity of reactive sites for controlled, sequential chemical modification are of immense value. 2-Amino-5-iodo-3-nitrobenzoic acid is a prime example of such a strategic building block. Its structure is uniquely decorated with four distinct and orthogonally addressable functional groups: a nucleophilic amino group, a versatile iodo handle for cross-coupling, an electron-withdrawing nitro group that can be chemically transformed, and a carboxylic acid for amide or ester linkage. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of this intermediate, offering researchers and drug development professionals a technical framework for leveraging its synthetic potential in the creation of novel therapeutic agents.

Introduction: A Molecule of Strategic Importance

The journey from a hit compound to a clinical candidate is often defined by the ability to rapidly generate and test a diverse library of analogues. The choice of starting materials is therefore a critical decision. An ideal pharmaceutical intermediate should not be merely a molecular fragment, but a versatile platform for innovation. 2-Amino-5-iodo-3-nitrobenzoic acid embodies this principle.

The strategic value of this compound lies in the unique electronic and steric arrangement of its four functional groups, which allows for a high degree of synthetic control. This guide will demonstrate how each functional group can be selectively targeted to build complex scaffolds, making it an indispensable tool for medicinal chemists. Its utility is foundational in the synthesis of novel heterocyclic systems and highly substituted biaryl compounds, which are common motifs in active pharmaceutical ingredients (APIs).[1][2]

Physicochemical Properties and Safety Profile

While specific experimental data for 2-Amino-5-iodo-3-nitrobenzoic acid is not broadly published, its properties can be reliably inferred from its constituent functional groups and closely related analogues.

Table 1: Physicochemical and Safety Data

PropertyValue / InformationSource / Rationale
IUPAC Name 2-Amino-5-iodo-3-nitrobenzoic acid-
Molecular Formula C₇H₅IN₂O₄Calculated
Molecular Weight 308.03 g/mol Calculated
Appearance Expected to be a yellow to brown crystalline solidBased on analogues like 2-Amino-5-iodobenzoic acid and 2-Amino-5-nitrobenzoic acid.[3]
Melting Point >200 °C (Expected)High degree of substitution and potential for intermolecular hydrogen bonding suggests a high melting point.
Solubility Insoluble in water; soluble in polar organic solvents (e.g., DMF, DMSO).[4]Typical for substituted nitrobenzoic acids.
Primary Hazards Skin, eye, and respiratory tract irritant.[5][6]Based on SDS for similar compounds.[5][7][8]
Safety and Handling

As with any substituted nitroaromatic compound, 2-Amino-5-iodo-3-nitrobenzoic acid should be handled with appropriate care.[7]

  • Engineering Controls: Always handle this chemical in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[7] Ensure an eyewash station and safety shower are readily accessible.[8]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, chemically resistant gloves (e.g., nitrile), and a standard laboratory coat.[5] For procedures that may generate dust, a NIOSH-approved respirator is recommended.[9]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[4][5]

Strategic Synthesis Pathways

While not a common catalogue item, 2-Amino-5-iodo-3-nitrobenzoic acid can be synthesized through logical, multi-step pathways. The following routes are proposed based on well-established transformations of aromatic systems.

Proposed Route 1: Electrophilic Iodination of 2-Amino-3-nitrobenzoic Acid

This approach leverages a commercially available starting material and the powerful directing effect of the amino group. The amino group is a strong ortho, para-director, while the nitro and carboxyl groups are meta-directors. The C5 position is para to the amino group and meta to the others, making it the most electronically favorable site for electrophilic substitution.

Synthesis_Route_1 A 2-Amino-3-nitrobenzoic acid B 2-Amino-5-iodo-3-nitrobenzoic acid A->B Electrophilic Iodination (e.g., I₂, H₂O₂) Acetic Acid

Caption: Proposed synthesis via iodination of 2-Amino-3-nitrobenzoic acid.

Experimental Protocol (Conceptual):

  • Dissolution: Dissolve 2-amino-3-nitrobenzoic acid (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add molecular iodine (I₂) (0.5 eq, as it forms I⁺ in situ).[10]

  • Oxidation: Add 30% aqueous hydrogen peroxide (2.0 eq) dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.[10]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 50 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[11]

Proposed Route 2: Nitration of 2-Amino-5-iodobenzoic Acid

This alternative route begins with the iodinated precursor. The amino group's directing effect is again key, favoring the introduction of the nitro group at the C3 position, which is ortho to the amine.

Synthesis_Route_2 A 2-Amino-5-iodobenzoic acid B 2-Amino-5-iodo-3-nitrobenzoic acid A->B Nitration (HNO₃ / H₂SO₄) 0-5 °C

Caption: Proposed synthesis via nitration of 2-Amino-5-iodobenzoic acid.

Experimental Protocol (Conceptual):

  • Acidic Dissolution: In a flask cooled in an ice-salt bath (0-5 °C), slowly add 2-amino-5-iodobenzoic acid (1.0 eq) to concentrated sulfuric acid with stirring.[11]

  • Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, keeping the mixture cool.

  • Reaction: Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature is strictly maintained below 10 °C to minimize side reactions.[12]

  • Stirring: Allow the reaction to stir at low temperature for 1-2 hours after the addition is complete.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallization may be necessary for further purification.[12]

A Guide to Reactivity and Orthogonal Synthesis

The true power of 2-amino-5-iodo-3-nitrobenzoic acid lies in the distinct reactivity of its functional groups, which can be addressed in a controlled, sequential manner.

The Iodo Group: A Gateway to Cross-Coupling

The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions, providing a robust method for installing aryl, heteroaryl, or alkyl groups.

Suzuki-Miyaura Coupling: This reaction is indispensable for forming C-C bonds and constructing biaryl scaffolds, which are ubiquitous in pharmaceuticals.[13] The reaction couples the iodoarene with an organoboron compound.

Generic Protocol: Suzuki-Miyaura Coupling

  • Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-5-iodo-3-nitrobenzoic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like K₂CO₃ (2.0-3.0 eq).[14]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[14]

  • Reaction: Heat the mixture (e.g., 90-100 °C) with stirring for the required time (typically 4-12 hours), monitoring by TLC.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Suzuki_Cycle Figure 3: Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(I) Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)L₂(R') OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-R' Trans_Complex->Product ArylIodide Ar-I BoronicAcid R'-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.[14]

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds, coupling the aryl iodide with a primary or secondary amine.[15] It is a powerful alternative to classical methods and is tolerant of a wide range of functional groups.[16][17]

Causality: The choice of a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos) is critical. It promotes the rate-limiting reductive elimination step and stabilizes the active Pd(0) catalyst, allowing for the coupling of even sterically hindered amines.[18]

The Nitro Group: A Latent Amine and Electronic Modulator

The strongly electron-withdrawing nitro group deactivates the aromatic ring towards further electrophilic substitution.[19] Its primary synthetic value lies in its reduction to a primary amine, which completely alters the electronic properties of the ring and introduces a new site for functionalization.

Protocol: Nitro Group Reduction

  • Setup: Dissolve the nitro-containing substrate (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or acidic water).

  • Reagent: Common reagents include tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation (H₂ gas with a Pd/C catalyst).

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Workup: For SnCl₂ reduction, basify the mixture with aqueous NaOH to precipitate tin salts and extract the product. For catalytic hydrogenation, filter the mixture through Celite to remove the catalyst and concentrate the filtrate.

The Amino and Carboxylic Acid Groups: Handles for Bio-conjugation

These two groups are ideal for forming amide bonds, the backbone of peptides and a common linker in many pharmaceuticals.

  • Carboxylic Acid Activation: The carboxylic acid can be activated with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to readily react with primary or secondary amines, forming a stable amide bond.

  • Amino Group Acylation: The amino group can be acylated by reacting it with an activated carboxylic acid or an acid chloride to form an amide.

A Workflow for Orthogonal Functionalization

The distinct reactivity of each functional group allows for a planned, stepwise synthesis to build molecular complexity. The iodo group is typically addressed first under palladium catalysis, followed by modification of the carboxylic acid, and finally, reduction and functionalization of the nitro group.

Orthogonal_Workflow Start 2-Amino-5-iodo-3-nitrobenzoic acid Step1 Step 1: Suzuki or Buchwald-Hartwig Coupling at C5-Iodo position Start->Step1 Intermediate1 Biaryl or Aryl-Amine Intermediate Step1->Intermediate1 Step2 Step 2: Amide Coupling at Carboxylic Acid (C1) Intermediate1->Step2 Intermediate2 Elaborated Amide Intermediate Step2->Intermediate2 Step3 Step 3: Reduction of Nitro Group (C3) to a new Amine Intermediate2->Step3 Intermediate3 Diamino-functionalized Scaffold Step3->Intermediate3 Step4 Step 4: Acylation or Alkylation of new Amine at C3 Intermediate3->Step4 Final Complex, Multi-substituted Final Product Step4->Final

Caption: A strategic workflow for the orthogonal functionalization of the title compound.

Application in Pharmaceutical Scaffolding

The synthetic pathways enabled by 2-amino-5-iodo-3-nitrobenzoic acid are directly applicable to the construction of high-value pharmaceutical scaffolds.

  • Heterocycle Synthesis: The ortho relationship between the amino group and the carboxylic acid makes this molecule a precursor to quinazolinone systems after modification of the other positions.[20] Quinazolinones are a privileged scaffold in medicinal chemistry, with applications as anticancer and anti-inflammatory agents.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted biaryl or aryl-amine core. The ability to perform Suzuki or Buchwald-Hartwig coupling reactions makes this intermediate ideal for synthesizing libraries of potential kinase inhibitors.

  • Antiviral and Anthelmintic Agents: Derivatives of this scaffold can be used to generate analogues of known drugs like Niclosamide, which has seen renewed interest for its potential as an anticancer and antiviral agent.[21]

Conclusion

2-Amino-5-iodo-3-nitrobenzoic acid represents a paradigm of a modern pharmaceutical intermediate: a stable, yet highly versatile, chemical platform. Its four distinct functional groups offer a playground for synthetic chemists, enabling the controlled and sequential installation of diverse functionalities. By providing reliable handles for robust C-C and C-N bond-forming reactions, amide couplings, and latent functionality through nitro reduction, this molecule serves as a powerful tool to accelerate the discovery and development of next-generation therapeutics. Its strategic application can significantly shorten synthetic routes to complex targets and broaden the accessible chemical space for drug design.

References

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Protocols & Analytical Methods

Method

Synthesis of Novel Quinazolinones from 2-Amino-5-iodo-3-nitrobenzoic Acid: A Detailed Guide for Advanced Drug Discovery

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel quinazolinone derivatives, commencing from the highly functionalized and electronically deactivated precursor, 2-Amino...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel quinazolinone derivatives, commencing from the highly functionalized and electronically deactivated precursor, 2-Amino-5-iodo-3-nitrobenzoic acid. This document is tailored for researchers, medicinal chemists, and drug development professionals engaged in the exploration of new chemical entities with potential therapeutic applications. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

The strategic incorporation of iodo and nitro groups onto the quinazolinone scaffold offers unique opportunities for subsequent functionalization through various cross-coupling reactions (utilizing the iodine atom) and chemical modifications of the nitro group. This allows for the generation of diverse chemical libraries essential for modern drug discovery programs. However, the very presence of these strong electron-withdrawing groups, particularly the nitro group positioned ortho to the reacting amino group, presents significant synthetic challenges. This guide addresses these challenges by providing a robust, two-step synthetic protocol, complete with mechanistic insights, optimization strategies, and detailed experimental procedures.

Strategic Overview: The Benzoxazinone Route

The most reliable and versatile method for the synthesis of 4(3H)-quinazolinones from anthranilic acid derivatives proceeds through a two-step sequence.[2][3] This approach involves the initial acylation of the anthranilic acid to form an N-acyl intermediate, which is then cyclized to a 2-substituted-4H-benzo[d][4][5]oxazin-4-one. This stable intermediate is subsequently reacted with a primary amine to yield the desired 2,3-disubstituted-4(3H)-quinazolinone.

This strategy is particularly advantageous when dealing with deactivated anthranilic acids like 2-Amino-5-iodo-3-nitrobenzoic acid. The strong electron-withdrawing effect of the ortho-nitro group significantly reduces the nucleophilicity of the amino group, making direct, one-pot condensations challenging. The stepwise approach allows for more forcing conditions to be applied to both the initial acylation and the subsequent cyclization to the benzoxazinone, ensuring higher yields and purer products.

Experimental Protocols

This section outlines the detailed, step-by-step methodologies for the synthesis of 6-iodo-8-nitro-4(3H)-quinazolinone derivatives.

Part 1: Synthesis of 6-Iodo-8-nitro-2-substituted-4H-benzo[d][4][5]oxazin-4-one (Intermediate 2)

This initial step involves the acylation of 2-Amino-5-iodo-3-nitrobenzoic acid (1) with an appropriate acyl chloride, followed by in-situ cyclization to the benzoxazinone intermediate (2). The use of a dehydrating agent such as acetic anhydride is crucial for driving the cyclization of the N-acyl intermediate.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)
2-Amino-5-iodo-3-nitrobenzoic acid (1)308.0210
Acyl Chloride (e.g., Acetyl Chloride)Varies12
Acetic Anhydride102.0950
Pyridine (Anhydrous)79.10Catalytic
Dichloromethane (DCM, Anhydrous)84.9350 mL

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Amino-5-iodo-3-nitrobenzoic acid (1) (3.08 g, 10 mmol) in anhydrous dichloromethane (50 mL).

  • Addition of Acyl Chloride: To the stirred suspension, add the chosen acyl chloride (e.g., acetyl chloride, 0.94 g, 12 mmol) dropwise at room temperature. A catalytic amount of anhydrous pyridine (2-3 drops) can be added to facilitate the reaction.

  • Acylation: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the acylation can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Cyclization: Following the acylation, add acetic anhydride (5.1 g, 50 mmol) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 4-6 hours. The reaction should be monitored by TLC until the N-acyl intermediate is fully converted to the benzoxazinone.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the excess acetic anhydride by the slow addition of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzoxazinone intermediate (2).

  • Characterization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) and characterized by NMR, IR, and Mass Spectrometry.

Part 2: Synthesis of 2,3-Disubstituted-6-iodo-8-nitro-4(3H)-quinazolinones (3)

The final step involves the condensation of the benzoxazinone intermediate (2) with a primary amine to furnish the target quinazolinone (3). The choice of solvent and reaction temperature is critical for the success of this step.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)
6-Iodo-8-nitro-2-substituted-4H-benzo[d][4][5]oxazin-4-one (2)Varies5
Primary Amine (e.g., Aniline)Varies6
N,N-Dimethylformamide (DMF, Anhydrous) or Glacial Acetic AcidVaries20 mL

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the benzoxazinone intermediate (2) (5 mmol) in anhydrous DMF or glacial acetic acid (20 mL).

  • Addition of Amine: Add the primary amine (e.g., aniline, 0.56 g, 6 mmol) to the solution at room temperature.

  • Heating: Heat the reaction mixture to 120-140°C and stir for 6-12 hours. The reaction progress should be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

  • Characterization: The final quinazolinone product (3) should be thoroughly characterized by ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Mechanistic Insights and Rationale

The strongly electron-withdrawing nitro group at the 3-position significantly deactivates the 2-amino group, making it a weaker nucleophile. This necessitates the use of a more reactive acylating agent (acyl chloride) and potentially a catalyst (pyridine) to facilitate the initial N-acylation.

The subsequent cyclization to the benzoxazinone is an intramolecular nucleophilic acyl substitution. The use of acetic anhydride serves as a dehydrating agent, which promotes the formation of the cyclic intermediate by removing the water molecule formed during the reaction, thus shifting the equilibrium towards the product.

In the final step, the reaction of the benzoxazinone with a primary amine proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the oxazinone ring, leading to ring-opening. This is followed by an intramolecular cyclization with the elimination of a molecule of water to form the stable quinazolinone ring system. The use of a high-boiling polar aprotic solvent like DMF or a protic solvent like glacial acetic acid helps to achieve the necessary high temperatures for this transformation.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acylation & Cyclization cluster_step2 Step 2: Quinazolinone Formation SM 2-Amino-5-iodo-3-nitrobenzoic acid (1) Acylation N-Acylation SM->Acylation Acyl Chloride, Pyridine (cat.) Cyclization Cyclization to Benzoxazinone Acylation->Cyclization Acetic Anhydride, Heat Intermediate 6-Iodo-8-nitro-2-substituted- 4H-benzo[d][1,3]oxazin-4-one (2) Cyclization->Intermediate Condensation Condensation with Primary Amine Intermediate->Condensation Product 2,3-Disubstituted-6-iodo-8-nitro- 4(3H)-quinazolinone (3) Condensation->Product DMF or Acetic Acid, Heat

Caption: Synthetic workflow for quinazolinones.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low yield in Step 1 (Benzoxazinone formation) Incomplete acylation due to deactivated amine.Increase the amount of acyl chloride (1.5-2.0 eq.). Use a more potent activating agent like thionyl chloride to convert the carboxylic acid to the acid chloride in situ before acylation.
Incomplete cyclization.Increase reaction time and/or temperature. Consider using a stronger dehydrating agent like phosphorus oxychloride (POCl₃) in place of acetic anhydride, but with caution as it can lead to side reactions.
Low yield in Step 2 (Quinazolinone formation) Incomplete reaction with the amine.Increase reaction temperature and/or time. Microwave-assisted synthesis can be explored to accelerate the reaction.
Decomposition of starting materials or product at high temperatures.Carefully monitor the reaction and avoid unnecessarily high temperatures. If decomposition is observed, consider using a lower boiling point solvent and extending the reaction time.
Formation of side products Reduction of the nitro group.Avoid using reducing agents in any of the steps. If purification is challenging, consider protecting the nitro group, although this adds extra steps to the synthesis.
Hydrolysis of the benzoxazinone intermediate.Ensure all reagents and solvents are anhydrous, especially in Step 1.

Conclusion

The synthesis of quinazolinones from the sterically hindered and electronically deactivated 2-Amino-5-iodo-3-nitrobenzoic acid presents a formidable challenge that can be overcome through a well-designed, stepwise synthetic strategy. The protocol detailed in this guide, which proceeds via a stable benzoxazinone intermediate, provides a reliable and adaptable method for accessing these valuable scaffolds. By understanding the underlying mechanistic principles and potential pitfalls, researchers can effectively troubleshoot and optimize the reaction conditions to successfully synthesize a diverse range of novel quinazolinone derivatives for evaluation in drug discovery programs.

References

  • Deshmukh, M. A., et al. (2019). Synthesis and Anti-Inflammatory activity of 3-Amino-6- Iodo-2-Methyl Quinazolin 4-(3h). Scholarly Journal of Physics and Applied Chemistry, 4.
  • Al-Obaidi, A., et al. (2011). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences, 6(2), 89-95.
  • Patel, D. A., et al. (2012). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1165-1175.
  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

  • Saeedi, M., et al. (2013). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 12(3), 359-366.
  • Zingiridis, M., et al. (2024). MCR-based C1 heteroannulations. ChemRxiv. [Link]

  • Pérez-Fehrmann, M., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 12(35), 22967-22980.
  • Al-Suwaidan, I. A., et al. (2011). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences, 6(2), 89-95.
  • Rad-Moghadam, K., & Mohseni, M. (2007). A Novel and Efficient Synthesis of 2-Substituted-4(3H)-quinazolinones under Microwave Conditions. Journal of the Iranian Chemical Society, 4(4), 468-473.
  • Fadda, A. A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 12(2), 161-171.
  • Al-Omar, M. A. (2011). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Journal of the Chilean Chemical Society, 56(2), 675-678.
  • Mohammadi, M., et al. (2021). Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry. Molecular Diversity, 25(2), 889-897.
  • Patel, M. B., et al. (2012). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science and Technology, 1(1), 1-5.
  • Filo. Effect of Nitro Substituents on Nucleophilic Substitution Reactions. [Link]

  • Frontiers. Recent advances and prospects in the organocatalytic synthesis of quinazolinones. [Link]

  • National Center for Biotechnology Information. Transition-metal-catalyzed synthesis of quinazolines: A review. [Link]

  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • askIITians. Why does NO₂ group show its effect only at ortho?. [Link]

  • Azev, Y. A., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline.
  • Quora. Why does the nitro group shows it affects only an ortho and para position but not act as a meta position?. [Link]

  • Google Patents. Synthesis method of 8-hydroxyquinoline.
  • National Center for Biotechnology Information. Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. [Link]

  • Pearson+. The nitro group directs electrophilic aromatic substitution to th.... [Link]

  • Google Patents. Preparation method of 2-amino-3-nitrobenzoic acid.
  • Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Win, Y. F., et al. (2012). 2-Amino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o438.
  • Google Patents. Production of 2-amino-3-nitrobenzoic acid.
  • Zenodo. Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). [Link]

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Application

Application Note: Chemoselective Reduction of 2-Amino-5-iodo-3-nitrobenzoic Acid

Part 1: Executive Summary & Strategic Analysis The Challenge: Chemoselectivity in Polyfunctional Scaffolds The reduction of 2-Amino-5-iodo-3-nitrobenzoic acid to 2,3-Diamino-5-iodobenzoic acid presents a classic chemosel...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: Chemoselectivity in Polyfunctional Scaffolds

The reduction of 2-Amino-5-iodo-3-nitrobenzoic acid to 2,3-Diamino-5-iodobenzoic acid presents a classic chemoselectivity conflict in medicinal chemistry. The molecule contains three reactive functionalities:

  • Nitro group (-NO₂): The target for reduction.

  • Aryl Iodide (-I): A labile group susceptible to hydrogenolysis (dehalogenation).

  • Carboxylic Acid/Amine (-COOH/-NH₂): Zwitterionic character affecting solubility.

Standard catalytic hydrogenation (e.g., H₂/Pd-C) is contraindicated for this substrate. Palladium catalysts readily facilitate oxidative addition into the C–I bond, leading to rapid deiodination and the formation of the des-iodo impurity (2,3-diaminobenzoic acid), which is often inseparable by standard crystallization.

The Solution: Dissolving Metal Reductions

To ensure the retention of the iodine atom while quantitatively reducing the nitro group, this protocol utilizes electron transfer mechanisms (Dissolving Metal Reduction) rather than catalytic surface hydrogenation.

Selected Methodologies:

  • Method A (Gold Standard - High Fidelity): Stannous Chloride (SnCl₂) in Ethanol/HCl. This method is preferred for gram-scale synthesis due to its high reliability and kinetic control.

  • Method B (Scalable - Green Chemistry): Iron powder (Fe) with Ammonium Chloride (NH₄Cl). Preferred for multi-gram to kilogram scales to minimize toxic tin waste streams.

Part 2: Detailed Experimental Protocols

Method A: Stannous Chloride Reduction (High Fidelity)

Recommended for: Discovery Chemistry, <10g scale, High Purity requirements.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate (2-Amino-5-iodo-3-nitrobenzoic acid)1.0Starting Material
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)5.0Reducing Agent
Ethanol (Absolute) 10-15 VSolvent
Conc. HCl (37%) 2-3 VCatalyst/Solvent
Ice/Water -Quench
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.

  • Solubilization: Charge the flask with 2-Amino-5-iodo-3-nitrobenzoic acid (1.0 equiv) and Ethanol (10 volumes). Stir at room temperature.

  • Acidification: Add Conc. HCl (2 volumes) dropwise. Note: The suspension may clear as the hydrochloride salt forms.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 equiv) in portions over 10 minutes.

    • Caution: The reaction is slightly exothermic. Monitor internal temperature.[2][5]

  • Reaction: Heat the mixture to 70–75°C (Reflux) . Maintain reflux for 2–4 hours.

    • Monitoring: Check by LC-MS or TLC (Mobile Phase: 10% MeOH in DCM). Look for the disappearance of the nitro starting material (Yellow/Orange) and the appearance of the fluorescent diamine product.

  • Workup (Critical for Tin Removal):

    • Cool the mixture to room temperature.

    • Concentrate the solvent to ~20% of original volume under reduced pressure.

    • Pour the residue into Ice Water (20 volumes).

    • Neutralization: Adjust pH to ~6–7 using 20% NaOH or saturated NaHCO₃. Warning: Tin salts will precipitate as a thick white sludge (Sn(OH)₂/SnO₂).

    • Filtration: Filter the suspension through a Celite pad to remove tin salts. Wash the pad with Ethyl Acetate.

    • Extraction: If the product precipitates at pH 5-6 (isoelectric point), filter the solid directly. If soluble, extract the filtrate with Ethyl Acetate (3x).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.

Method B: Iron/Ammonium Chloride Reduction (Scalable)

Recommended for: Process Chemistry, >10g scale, Cost-sensitive projects.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate 1.0Starting Material
Iron Powder (325 mesh)4.0 - 5.0Reducing Agent
Ammonium Chloride (NH₄Cl)0.5 - 1.0Electrolyte/Buffer
Ethanol/Water (3:1)10 VSolvent System
Step-by-Step Procedure
  • Setup: Use a mechanical stirrer (overhead) as the iron sludge can become heavy.

  • Mixture Preparation: Suspend Substrate (1.0 equiv) in Ethanol/Water (3:1) (10 volumes).

  • Activation: Add Ammonium Chloride (0.5 equiv) and Iron Powder (4.0 equiv).

  • Heating: Heat to 80°C (Reflux) with vigorous stirring.

    • Mechanism:[8][9][10] The reaction relies on surface contact with Fe. High stir rates are essential.

  • Duration: Reflux for 1–3 hours. The yellow color of the nitro compound should fade to a beige/brown (iron oxide color masks the product color).

  • Hot Filtration:

    • While still hot (>60°C), filter the mixture through a Celite pad to remove unreacted Iron and Iron Oxide sludge.

    • Tip: Wash the cake with hot Ethanol to ensure the product does not crystallize in the filter cake.

  • Isolation:

    • Concentrate the filtrate to remove Ethanol.

    • The product (2,3-Diamino-5-iodobenzoic acid) usually precipitates from the remaining aqueous phase upon cooling.

    • Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Part 3: Visualization & Logic

Reaction Mechanism & Pathway

The following diagram illustrates the stepwise reduction of the nitro group via the nitroso and hydroxylamine intermediates, highlighting the chemoselectivity required to avoid the "Deiodination Trap."

ReductionPathway cluster_conditions Selective Conditions SM 2-Amino-5-iodo- 3-nitrobenzoic acid Nitroso Nitroso Intermediate SM->Nitroso + 2e- / 2H+ Impurity De-iodo Impurity (AVOID) SM->Impurity H2 / Pd-C (Dehalogenation) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl + 2e- / 2H+ Product 2,3-Diamino- 5-iodobenzoic acid Hydroxyl->Product + 2e- / 2H+ (SnCl2 or Fe) Product->Impurity Over-reduction

Caption: Stepwise reduction pathway. The red dashed line indicates the forbidden catalytic hydrogenation route leading to deiodination.

Workup Decision Tree

Handling the post-reaction mixture is often more challenging than the reaction itself due to metal salt formation.

WorkupLogic Start Reaction Complete MethodCheck Method Used? Start->MethodCheck SnCl2 SnCl2 Method MethodCheck->SnCl2 Fe Fe/NH4Cl Method MethodCheck->Fe Quench Quench in Ice Water SnCl2->Quench Neutralize Adjust pH to 7-8 (NaHCO3) Quench->Neutralize Emulsion Tin Emulsion Forms Neutralize->Emulsion Celite Filter through Celite Emulsion->Celite Precip Isoelectric Precip. (pH ~4-5) Celite->Precip HotFilter Hot Filtration (Remove Fe Sludge) Fe->HotFilter Conc Concentrate Filtrate HotFilter->Conc Conc->Precip Final Pure Product (Solid) Precip->Final

Caption: Operational logic for workup. Note the specific handling of Tin emulsions versus Iron sludge.

Part 4: Analytical Validation & Troubleshooting

Quality Control Parameters
ParameterMethodAcceptance Criteria
Identity (H-NMR) DMSO-d6Disappearance of aromatic protons associated with the nitro-regioisomer. Upfield shift of protons adjacent to the new amino group.
Identity (MS) ESI+[M+H]+ = 279.0 (approx). Check for M-127 (Loss of I) peak to ensure Iodine retention.
Purity HPLC (254 nm)> 95% Area.[9]
Appearance VisualOff-white to beige solid (Darkens upon air oxidation - store under inert gas).
Troubleshooting Guide

Issue 1: Incomplete Reduction (Stalled Reaction)

  • Cause: Old SnCl₂ (oxidized to SnCl₄) or insufficient acid.

  • Fix: Add 1.0 equiv fresh SnCl₂ and 1 mL conc. HCl. Increase temperature to vigorous reflux.

Issue 2: Deiodination (Product Mass = 152 instead of 278)

  • Cause: Use of Zn/HCl (too aggressive) or contamination with Pd.

  • Fix: Strictly adhere to SnCl₂ or Fe/NH₄Cl methods. Avoid Zinc or catalytic hydrogenation.

Issue 3: Product stuck in Emulsion (SnCl₂ workup)

  • Cause: Amphoteric nature of tin hydroxides.

  • Fix: Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution during the quench. This chelates Tin and breaks the emulsion effectively.

References

  • Organic Chemistry Portal. Reduction of Nitro Compounds. Retrieved from [Link]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds. Tetrahedron Letters.
  • Wu, G. G., et al. (2011).[11] A novel iodide-catalyzed reduction of nitroarenes. Organic Letters. (Discusses iodine tolerance).

Sources

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-iodo-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Synthesizing Complexity in Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, cele...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Complexity in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction is instrumental in the construction of biaryl and heteroaryl scaffolds, which are privileged structures in a vast array of pharmaceuticals and functional materials. The subject of this guide, 2-Amino-5-iodo-3-nitrobenzoic acid, is a highly functionalized building block with significant potential in drug discovery. Its successful coupling provides access to a diverse range of novel molecular architectures.

However, the unique constellation of substituents on this aromatic ring—an electron-donating amino group, a strongly electron-withdrawing nitro group, a sterically demanding carboxylic acid, and an iodo leaving group—presents a formidable challenge for the synthetic chemist. This guide, crafted from the perspective of a Senior Application Scientist, provides a deep dive into the theoretical and practical considerations for achieving successful Suzuki-Miyaura coupling with this intricate substrate. We will dissect the causality behind experimental choices, present a robust starting protocol, and offer a comprehensive troubleshooting guide to navigate the potential pitfalls.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a series of well-defined steps, each influenced by the choice of catalyst, ligand, base, and solvent.[3] Understanding this cycle is paramount to rational protocol design and effective troubleshooting.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Ar-Pd(II)(X)L_n Pd(0)L_n->Oxidative_Addition Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'L_n Oxidative_Addition->Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in our case, 2-Amino-5-iodo-3-nitrobenzoic acid) to a low-valent palladium(0) complex. This is often the rate-determining step. The presence of the electron-withdrawing nitro group on the aromatic ring is anticipated to accelerate this step by rendering the aryl iodide more electrophilic.[3]

  • Transmetalation: Following oxidative addition, the organic moiety from the organoboron reagent (an arylboronic acid or its ester) is transferred to the palladium(II) center. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Navigating the Challenges of a Multifunctional Substrate

The unique substitution pattern of 2-Amino-5-iodo-3-nitrobenzoic acid necessitates a careful consideration of each functional group's potential impact on the catalytic cycle:

  • The Activating Nitro Group: The strongly electron-withdrawing nitro group ortho to the amino group and meta to the iodine is expected to increase the rate of oxidative addition, which is generally favorable.

  • The Coordinating Amino Group: The free amino group can potentially coordinate to the palladium center, which may either stabilize the catalyst or inhibit its activity. While many Suzuki couplings tolerate anilines, high-yielding reactions with ortho-amino substituted aryl halides can be challenging.[5]

  • The Acidic Carboxylic Acid: The carboxylic acid moiety is perhaps the most significant challenge. In the presence of a base, it will be deprotonated to the corresponding carboxylate, which can act as a ligand for the palladium catalyst. This can lead to catalyst deactivation or the formation of inactive palladium complexes.

  • Steric Hindrance: The ortho-substituents (amino and nitro groups) may introduce some steric hindrance around the reaction center, potentially slowing down the oxidative addition and subsequent steps.

Experimental Protocol: A Starting Point for Optimization

This protocol is designed as a robust starting point, balancing the need for high reactivity with the challenges posed by the substrate's functional groups.

Table 1: Reagents and Recommended Conditions

ComponentRecommendationRationale
Palladium Pre-catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))A versatile and commonly used Pd(0) source that is often effective for aryl iodides.
Alternative: Pd₂(dba)₃ with a suitable ligandTris(dibenzylideneacetone)dipalladium(0) is another common Pd(0) source, used in conjunction with a phosphine ligand.
Ligand (if using Pd₂(dba)₃) XPhos or SPhosBulky, electron-rich biarylphosphine ligands are known to be effective for challenging substrates, promoting both oxidative addition and reductive elimination.
Base K₂CO₃ (Potassium Carbonate)A moderately strong inorganic base that is often effective in Suzuki couplings and is less likely to cause hydrolysis of sensitive functional groups compared to stronger bases like hydroxides.[6]
Alternative: K₃PO₄ (Potassium Phosphate)A slightly stronger base that can be effective when weaker bases fail.
Boronic Acid 1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion.
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1)A common solvent system for Suzuki couplings, where the water is essential for the activation of the boronic acid by the base.[6]
Alternative: Toluene / H₂O or DMF / H₂ODioxane is a good starting point, but other solvent systems may improve solubility and reaction rates.
Temperature 80 - 100 °CElevated temperatures are typically required to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent the oxidation and deactivation of the palladium catalyst.
Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Amino-5-iodo-3-nitrobenzoic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) at least three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). If using a ligand, it should be added at this stage.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe. The reaction concentration should typically be in the range of 0.1-0.2 M.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, which may cause it to precipitate or move into the organic layer.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.

Sources

Application

Application Note: Precision Esterification of 2-Amino-5-iodo-3-nitrobenzoic Acid

This guide details the esterification of 2-Amino-5-iodo-3-nitrobenzoic acid , a critical intermediate in the synthesis of MEK inhibitors (e.g., PD0325901 analogs) and CD38 inhibitors. Executive Summary & Chemical Strateg...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the esterification of 2-Amino-5-iodo-3-nitrobenzoic acid , a critical intermediate in the synthesis of MEK inhibitors (e.g., PD0325901 analogs) and CD38 inhibitors.

Executive Summary & Chemical Strategy

The transformation of 2-Amino-5-iodo-3-nitrobenzoic acid into its methyl ester is a pivotal step in medicinal chemistry campaigns. This scaffold presents specific synthetic challenges due to its substitution pattern:

  • Steric Crowding: The carboxylic acid is flanked by an amino group (C2) and a nitro group (C3).

  • Electronic Deactivation: The nitro group (strong electron-withdrawing) and iodine atom reduce the nucleophilicity of the carboxylic oxygen, making standard Fischer esterification slower than in unsubstituted benzoic acids.

  • Chemoselectivity: While the amino group is deactivated by the ortho-nitro group, preventing N-alkylation or N-acylation remains a priority during method selection.

Methodological Selection

We present two validated protocols. Protocol A (Thionyl Chloride) is the industry standard for scalability and reliability, driving the reaction via a highly reactive acid chloride intermediate. Protocol B (Base-Promoted Alkylation) is a mild alternative for small-scale library synthesis, utilizing Iodomethane (MeI).

FeatureProtocol A: SOCl₂ / MeOHProtocol B: MeI / Base
Mechanism Acyl Chloride ActivationSN2 Nucleophilic Substitution
Scale Gram to KilogramMilligram to Gram
Selectivity Excellent (No N-acylation)Good (Risk of N-methylation if uncontrolled)
Byproducts SO₂, HCl (Gas)KI (Salt)

Protocol A: Thionyl Chloride Mediated Esterification (Preferred)

This method generates the acid chloride in situ, which is then intercepted by methanol. It is preferred for its high yield and ease of purification.

Reagents & Equipment
  • Substrate: 2-Amino-5-iodo-3-nitrobenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (3.0 – 5.0 equiv)

  • Solvent: Anhydrous Methanol (MeOH) (0.5 M concentration relative to substrate)

  • Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl₂), ice-water bath.

Step-by-Step Procedure
  • Preparation (0°C): Charge the reaction vessel with anhydrous Methanol. Cool the solvent to 0°C using an ice-water bath.

  • Activation (Exothermic): Add Thionyl Chloride dropwise over 20 minutes.

    • Critical Note: This step is highly exothermic. Maintain internal temperature <10°C to prevent splashing or uncontrolled boiling.

  • Addition: Add solid 2-Amino-5-iodo-3-nitrobenzoic acid in portions to the cold solution.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 65°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 3:1) or LC-MS.[1] The starting material acid peak should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solution under reduced pressure (Rotavap) to remove MeOH and excess SOCl₂.

    • Neutralization: Dissolve the residue in Ethyl Acetate (EtOAc). Wash carefully with saturated aqueous NaHCO₃ (Caution: CO₂ evolution) until the aqueous layer is pH ~8.

    • Wash with Brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate to dryness. The product usually crystallizes as a yellow/orange solid. If necessary, recrystallize from MeOH or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Protocol B: Base-Promoted Alkylation (Small Scale)

This method uses Iodomethane (Methyl Iodide) and is suitable when acidic conditions must be avoided.

Reagents
  • Substrate: 2-Amino-5-iodo-3-nitrobenzoic acid (1.0 equiv)

  • Alkylating Agent: Iodomethane (MeI) (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: DMF (Dimethylformamide) (0.2 M)

Step-by-Step Procedure
  • Dissolution: Dissolve the starting acid in DMF in a sealed vial or flask.

  • Deprotonation: Add K₂CO₃. Stir at room temperature for 15 minutes to form the carboxylate salt.

  • Alkylation: Add Iodomethane dropwise.[2]

    • Caution: MeI is a carcinogen and volatile.[3] Use a fume hood.[3]

  • Reaction: Stir at Room Temperature for 4–16 hours.

    • Control: Do not heat excessively, as this promotes methylation of the aniline nitrogen (N-methylation).

  • Workup:

    • Dilute the reaction mixture with water (5x volume).

    • Extract with EtOAc (3x).

    • Wash the combined organics with water (to remove DMF) and brine.

    • Dry (MgSO₄), filter, and concentrate.

Reaction Mechanism & Workflow Visualization

Figure 1: Reaction Pathways

The following diagram illustrates the mechanistic pathway for Protocol A (Acid Chloride formation) and the potential side-reaction risks in Protocol B.

ReactionPathway Start 2-Amino-5-iodo-3-nitrobenzoic acid SOCl2 SOCl2 / MeOH (Protocol A) Start->SOCl2 MeI MeI / K2CO3 (Protocol B) Start->MeI AcidChloride Intermediate: Acid Chloride SOCl2->AcidChloride Activation Carboxylate Intermediate: Carboxylate Anion MeI->Carboxylate Deprotonation Product Target: Methyl 2-amino-5-iodo-3-nitrobenzoate AcidChloride->Product MeOH interception Carboxylate->Product O-Alkylation (Major) SideProduct Side Product: N-Methylated Impurity Carboxylate->SideProduct N-Alkylation (Risk if heated)

Caption: Mechanistic pathways for esterification. Protocol A proceeds via an acid chloride, avoiding N-alkylation. Protocol B requires temperature control to favor O-alkylation over N-alkylation.

Analytical Data & Validation

Upon isolation, the product should be verified using the following parameters.

ParameterExpected Value / ObservationNotes
Appearance Yellow to Orange SolidNitroanilines are characteristically colored.
Melting Point 160–165°C (Approximate)Based on analogs; verify against specific batch.
¹H NMR (DMSO-d₆) δ ~3.8–3.9 ppm (s, 3H, -OCH₃)Distinct singlet for the methyl ester.
¹H NMR (Aromatic) Two singlets (or doublets, J~2Hz)Protons at C4 and C6 are meta-coupled.
MS (ESI+) [M+H]⁺ matches Formula WeightCheck for M+15 peaks (indicates N-methylation).
Troubleshooting
  • Incomplete Reaction (Protocol A): If starting material remains, add 1.0 equiv more SOCl₂ and reflux for an additional hour. Ensure MeOH is anhydrous; water hydrolyzes the acid chloride back to the starting acid.

  • Low Solubility: If the acid does not dissolve in the reaction mixture, the reaction may still proceed as a suspension. Ensure vigorous stirring.

References

  • Ribon Therapeutics, Inc. (2021). Heterobicyclic amides as inhibitors of CD38. WO2021021986A1. (Describes the synthesis of Methyl 2-amino-5-iodo-3-nitrobenzoate as Step 1 in Example 7).

  • BenchChem . Synthesis routes of Methyl 2-amino-3-nitrobenzoate. (Provides analogous procedures for the non-iodinated scaffold).

  • Organic Syntheses . Benzoic acid, m-nitro-, methyl ester.[4] Org. Syn. Coll. Vol. 1, p.372 (1941). (Foundational reference for nitration and esterification of benzoic acids).

  • Pfizer Inc. (2008). The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901.[5] PubMed. (Contextualizes the use of 2-amino-5-iodo-benzoic acid scaffolds in drug discovery).

Sources

Method

Application Note: Strategic Utilization of 2-Amino-5-iodo-3-nitrobenzoic Acid in Heterocyclic Synthesis

Abstract This application note details the strategic deployment of 2-Amino-5-iodo-3-nitrobenzoic acid (CAS 35578-82-4) as a high-value scaffold in medicinal chemistry. Unlike simple anthranilic acids, this tris-functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic deployment of 2-Amino-5-iodo-3-nitrobenzoic acid (CAS 35578-82-4) as a high-value scaffold in medicinal chemistry. Unlike simple anthranilic acids, this tris-functionalized building block offers three orthogonal reactive handles: a C5-iodide for cross-coupling, a C3-nitro group for electronic modulation and late-stage reduction, and the classic C1/C2 anthranilic core for heterocyclic condensation. This guide provides validated protocols for synthesizing 6-iodo-8-nitroquinazolin-4(3H)-one and subsequent palladium-catalyzed functionalization, specifically targeting the development of PARP inhibitors and kinase antagonists.

The Chemist’s Rationale: The "Orthogonal Trifecta"

In drug discovery, the utility of a building block is defined by its ability to generate diversity without protecting group gymnastics. 2-Amino-5-iodo-3-nitrobenzoic acid is a "privileged" scaffold because it allows for sequential, chemoselective modifications:

  • The Anthranilic Core (C1/C2): Condenses with electrophiles (formamide, urea, aldehydes) to form quinazolinones, quinazolines, or benzodiazepines.

  • The C5-Iodine: A high-reactivity handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings. Crucially, the iodine remains stable during standard cyclization conditions.

  • The C3-Nitro Group:

    • Steric/Electronic Gatekeeper: It reduces the nucleophilicity of the C2-amine, preventing premature side reactions during storage or mild activation.

    • Latent Functionality: Post-coupling, it can be reduced to an amine (C8-amino in quinazolinones) to create solubility-enhancing handles or tricyclic cores (e.g., imidazo[4,5-h]quinazolines).

Strategic Workflow Diagram

The following logic flow illustrates the sequential elaboration of this scaffold.

SyntheticWorkflow Start 2-Amino-5-iodo- 3-nitrobenzoic acid (Starting Material) Step1 Cyclization (Formamide/Heat) Start->Step1 Inter1 6-Iodo-8-nitro- quinazolin-4(3H)-one (Scaffold) Step1->Inter1 High Yield Step2 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Inter1->Step2 Chemoselective Product1 6-Aryl-8-nitro- quinazolinone (Library A) Step2->Product1 Step3 Nitro Reduction (Fe/AcOH or SnCl2) Product1->Step3 Final 6-Aryl-8-amino- quinazolinone (Library B) Step3->Final

Figure 1: Sequential functionalization strategy. The iodine handle allows library generation (Library A) before the nitro group is activated for solubility or cyclization modifications (Library B).

Core Protocol: Synthesis of 6-Iodo-8-nitroquinazolin-4(3H)-one

The conversion of the anthranilic acid to the quinazolinone core is the foundational step. The presence of the electron-withdrawing nitro group at C3 makes the C2-amine less nucleophilic; therefore, standard mild conditions often fail. High-temperature condensation with formamide is the preferred method.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Precursor: 2-Amino-5-iodo-3-nitrobenzoic acid (1.0 eq)

  • Reagent/Solvent: Formamide (10.0 eq / Solvent volume)

  • Catalyst (Optional): Ammonium acetate (0.1 eq) - accelerates ring closure.

  • Workup: Ethanol, Deionized Water.

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-Amino-5-iodo-3-nitrobenzoic acid (5.0 g, 16.2 mmol) in formamide (25 mL).

    • Note: The starting material will likely not dissolve at room temperature.

  • Reaction: Heat the mixture to 140–150°C . The solid will dissolve as the temperature rises, forming a dark orange/brown solution. Stir for 4–6 hours.

    • Monitoring: Monitor by TLC (10% MeOH in DCM). The starting acid (polar, streaks near baseline) should disappear, replaced by a less polar fluorescent spot (quinazolinone).

  • Quench & Precipitation: Cool the reaction mixture to ~80°C. Slowly add ethanol (10 mL) to keep the product mobile, then pour the mixture into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: The product, 6-iodo-8-nitroquinazolin-4(3H)-one , will precipitate as a tan/brown solid. Filter via vacuum filtration.[1][2]

  • Purification: Wash the filter cake with water (2 x 20 mL) followed by cold ethanol (1 x 10 mL). Dry in a vacuum oven at 50°C overnight.

Expected Yield: 75–85% Characterization:

  • 1H NMR (DMSO-d6): Look for the singlet at ~8.2 ppm (H-2 of the quinazolinone ring) and the disappearance of the broad carboxylic acid proton.

Application Protocol: Suzuki-Miyaura Cross-Coupling

Once the quinazolinone core is established, the C6-iodine (derived from C5 of the acid) serves as an excellent handle for introducing biaryl diversity.

The Challenge: Catalyst Poisoning

Free N-H groups on the quinazolinone can coordinate to Palladium, quenching the catalyst.

  • Solution: Use a base that facilitates the reaction without deprotonating the amide nitrogen too aggressively, or protect the N3 position (e.g., with SEM/Boc) if yields are low. However, the protocol below works for the unprotected lactam using high-activity catalysts.

Protocol
  • Reagents:

    • 6-Iodo-8-nitroquinazolin-4(3H)-one (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)[3]

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) - Robust against steric bulk.

    • Base: 2M Na₂CO₃ (aq) (3.0 eq)

    • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Procedure:

    • Combine the quinazolinone, boronic acid, and catalyst in a microwave vial or pressure tube.

    • Add Dioxane and aqueous base.

    • Sparge with Argon/Nitrogen for 5 minutes (Critical: Oxygen kills this reaction).

    • Heat to 90°C for 12 hours (thermal) or 110°C for 45 mins (microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[4]

  • Purification: Flash chromatography (DCM:MeOH gradient).

Data Summary & Troubleshooting

Solubility Profile

The nitro group significantly impacts solubility compared to non-nitro analogs.

SolventSolubility (25°C)Solubility (80°C)Application Note
Water Insoluble< 1 mg/mLUse for precipitation workups.
Ethanol Sparingly SolubleModerateGood for recrystallization.
DMSO HighHighPreferred solvent for NMR and biological assays.
DMF HighHighPreferred solvent for S_NAr reactions.
DCM InsolubleInsolublePoor solvent for reaction; use for extraction only.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Cyclization Incomplete condensation due to steric hindrance of the nitro group.Increase temperature to 160°C or add catalytic acetic acid. Ensure formamide is dry.
Black Precipitate in Suzuki Pd-black formation (catalyst decomposition).Re-sparge solvents with Argon. Switch to Pd(PPh₃)₄ or add extra ligand (e.g., XPhos).
Product Streaks on TLC Acidic protons on the quinazolinone N-H.Add 1% Acetic Acid or 1% Triethylamine to the TLC eluent to sharpen spots.
Incomplete Nitro Reduction Catalyst poisoning by the iodine (if using hydrogenation).Avoid Pd/C + H₂ (de-iodination risk). Use Iron/Acetic Acid or SnCl₂ for chemoselective reduction.

References

  • Synthesis of Quinazolinones from Anthranilic Acids

    • Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones from anthranilic acid." Tetrahedron 61.43 (2005): 10153-10160.

  • Suzuki Coupling on Iodo-Quinazolinones

    • Knesl, P., et al. "Improved synthesis of substituted 6-iodoquinazolin-4(3H)-ones and their palladium-catalyzed cross-coupling reactions." Molecules 11.4 (2006): 286-297.

  • Nitro-Anthranilic Acid Properties & CAS Verification

    • PubChem Database. "2-Amino-5-iodo-3-nitrobenzoic acid (CID 13350489)." National Center for Biotechnology Information.

  • PARP Inhibitor Scaffolding

    • Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry 51.20 (2008): 6581-6591. (Demonstrates the utility of similar nitro/iodo scaffolds in PARP drug design).

Sources

Application

Application Notes &amp; Protocols: Strategic Activation of the Carboxylic Group of 2-Amino-5-iodo-3-nitrobenzoic Acid

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective activation of the carboxylic acid moiety of 2-Amino-5-iodo-3-nitrobenzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective activation of the carboxylic acid moiety of 2-Amino-5-iodo-3-nitrobenzoic acid for subsequent amide bond formation. The unique substitution pattern of this aromatic acid—featuring a sterically encumbering and electron-deactivating ortho-nitro group, an ortho-amino group capable of intramolecular hydrogen bonding, and an iodo substituent—presents significant challenges to conventional coupling strategies. We will dissect these challenges, present a comparative analysis of suitable activating reagents, and provide detailed, field-proven protocols for the most effective methods, ensuring high yield and purity in coupling reactions.

Introduction: Understanding the Substrate's Unique Challenges

2-Amino-5-iodo-3-nitrobenzoic acid is a valuable building block in medicinal chemistry, but its structure demands a carefully considered approach for amide synthesis. The successful activation of its carboxylic group is impeded by a confluence of steric and electronic factors.

  • Electronic Deactivation: The potent electron-withdrawing nature of the nitro group at the C3 position significantly reduces the nucleophilicity of the carboxylate anion. This deactivation slows the initial activation step with many common coupling reagents.

  • Steric Hindrance: The carboxylic acid at C1 is flanked by two bulky substituents at the C2 (amino) and C3 (nitro) positions. This steric crowding can physically obstruct the approach of activating reagents, particularly larger ones, to the carboxyl center.

  • Intramolecular Hydrogen Bonding: The ortho-amino group can form a stable six-membered ring via an intramolecular hydrogen bond with the carboxylic acid's hydroxyl group or carbonyl oxygen.[1][2] This interaction sequesters the carboxylic proton, making it less acidic and less available for the activation process, thereby reducing its reactivity.

Addressing these combined challenges requires the selection of highly efficient coupling reagents that can overcome both electronic deactivation and steric hindrance under mild conditions to prevent unwanted side reactions.

Comparative Analysis of Activating Reagents

The choice of coupling reagent is the most critical parameter for successfully forming an amide bond with this substrate.[3] Reagents are broadly classified into carbodiimides, uronium/aminium salts, and phosphonium salts, each with distinct advantages and disadvantages for this specific application.

Reagent ClassExamplesMechanism of ActionSuitability for 2-Amino-5-iodo-3-nitrobenzoic Acid
Carbodiimides EDC, DCCForms a highly reactive O-acylisourea intermediate.[4] Often used with additives (HOBt, HOAt) to form more stable active esters, suppressing racemization and side reactions.[5]Moderate. EDC is preferred over DCC due to the water-solubility of its urea byproduct, simplifying purification.[6] The use of an additive like 1-hydroxy-7-azabenzotriazole (HOAt) is strongly recommended to enhance reactivity for this electron-deficient system.
Uronium/Aminium Salts HATU , HBTU, HCTUIn the presence of a non-nucleophilic base, the carboxylate attacks the reagent to form a highly reactive OAt- or OBt-active ester.[7][8]Excellent. HATU is the reagent of choice for challenging couplings involving sterically hindered and electron-poor substrates.[7][9] Its activation proceeds through a highly reactive OAt-ester, and the pyridine nitrogen in the HOAt moiety is believed to accelerate the subsequent amidation.[9]
Phosphonium Salts PyBOP , BOPForms a reactive OBt-active ester intermediate.[10][11]Good. PyBOP is a highly efficient reagent, nearly as effective as HATU in many cases.[12] It is a safer alternative to BOP, which generates the carcinogenic byproduct hexamethylphosphoramide (HMPA).[13][14]
Imidazolium-based CDIReacts with the carboxylic acid to form an acyl-imidazole intermediate, releasing CO₂.[15]Situational. 1,1'-Carbonyldiimidazole (CDI) operates under very mild conditions. While generally less potent than uronium or phosphonium salts, it can be effective if longer reaction times are acceptable. Its primary advantage is the generation of only gaseous (CO₂) and water-soluble (imidazole) byproducts, simplifying workup.[16][17]

Recommendation: For 2-Amino-5-iodo-3-nitrobenzoic acid, HATU is the primary recommendation due to its superior performance in difficult coupling scenarios.[7] The EDC/HOAt combination serves as a cost-effective and highly viable alternative.

Mechanistic Pathways of Recommended Reagents

Understanding the mechanism of action is crucial for optimizing reaction conditions and troubleshooting.

HATU-Mediated Activation

The HATU mechanism involves the rapid formation of a highly reactive OAt-active ester, which is then readily attacked by the amine. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is required to deprotonate the carboxylic acid.[18]

HATU_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Active Ester Formation cluster_step3 Step 3: Amide Formation RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base Base DIPEA BaseH DIPEA-H⁺ RCOO_2 R-COO⁻ RCOO->RCOO_2 HATU HATU ActiveEster OAt-Active Ester HATU->ActiveEster + R-COO⁻ TMU Tetramethylurea HATU->TMU releases ActiveEster_2 OAt-Active Ester ActiveEster->ActiveEster_2 HOAt HOAt ActiveEster->HOAt releases Amide Amide Product Amine R'-NH₂ Amine->Amide attacks

Caption: HATU activation pathway.

EDC/HOBt (or HOAt) Mediated Activation

This pathway involves the formation of an unstable O-acylisourea intermediate, which is intercepted by an additive like HOBt or HOAt to form a more stable active ester. This second step is crucial for minimizing side reactions.[19]

EDC_Mechanism cluster_step1 Step 1: O-Acylisourea Formation cluster_step2 Step 2: Active Ester Formation cluster_step3 Step 3: Amide Formation RCOOH R-COOH EDC EDC Acylisourea O-Acylisourea (unstable) EDC->Acylisourea + R-COOH Acylisourea_2 O-Acylisourea Acylisourea->Acylisourea_2 HOBt HOBt / HOAt EDCUrea EDC Urea Acylisourea_2->EDCUrea releases ActiveEster OBt/OAt-Active Ester HOBt->ActiveEster intercepts ActiveEster_2 OBt/OAt-Active Ester ActiveEster->ActiveEster_2 HOBt_regen HOBt / HOAt ActiveEster->HOBt_regen releases Amide Amide Product Amine R'-NH₂ Amine->Amide attacks

Caption: EDC/HOBt activation pathway.

Experimental Protocols

The following protocols are designed as starting points and may require optimization based on the specific amine being coupled. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (Nitrogen or Argon).

General Experimental Workflow

Workflow A 1. Reagent Preparation Dissolve acid and amine in anhydrous solvent B 2. Reaction Setup Cool to 0°C under N₂ A->B C 3. Reagent Addition Add base (if needed), then coupling reagent B->C D 4. Reaction Warm to RT, stir 4-24h C->D E 5. Monitoring Check completion by TLC/LC-MS D->E F 6. Workup Quench, dilute, perform aqueous washes E->F G 7. Purification Dry organic layer, concentrate, purify by chromatography F->G H 8. Characterization Confirm structure by NMR, MS, etc. G->H

Caption: General workflow for amide coupling.

Protocol 1: HATU-Mediated Coupling (Primary Recommendation)

This protocol is optimized for high efficiency with challenging substrates.

Materials:

  • 2-Amino-5-iodo-3-nitrobenzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)[7]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[18]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-Amino-5-iodo-3-nitrobenzoic acid (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous DMF (approx. 0.1 M concentration relative to the acid).

  • Pre-activation: Add HATU (1.2 equiv) to the solution and stir for 2-3 minutes.

  • Initiation: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the stirred solution. The addition of base is critical as it deprotonates the carboxylic acid, initiating the activation process.[8]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous citric acid (or 1N HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine. Rationale: The acid wash removes excess DIPEA, while the bicarbonate wash removes unreacted starting acid and HOAt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Protocol 2: EDC/HOAt-Mediated Coupling (Alternative Method)

This is a robust and more economical alternative to HATU. HOAt is recommended over HOBt for its superior ability to accelerate couplings with deactivated acids.

Materials:

  • 2-Amino-5-iodo-3-nitrobenzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 equiv)[19]

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-Amino-5-iodo-3-nitrobenzoic acid (1.0 equiv), the amine (1.1 equiv), and HOAt (1.2 equiv) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This helps to control the initial exothermic reaction and maintain the stability of the O-acylisourea intermediate.[20]

  • Activation: Add EDC·HCl (1.5 equiv) portion-wise to the stirred solution over 5 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 8-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup:

    • If using DCM, dilute the mixture with additional DCM. If using DMF, dilute with ethyl acetate and wash thoroughly with water to remove the DMF.

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Rationale: The aqueous washes effectively remove the water-soluble EDC-urea byproduct and unreacted reagents.[19]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Conclusion

The successful activation and subsequent amidation of 2-Amino-5-iodo-3-nitrobenzoic acid is highly achievable despite the inherent challenges posed by its structure. Success hinges on selecting a potent coupling reagent capable of overcoming significant steric and electronic barriers. Uronium salts, particularly HATU , are highly recommended for their efficiency and speed in such demanding transformations. Alternatively, a well-optimized carbodiimide protocol using EDC in combination with HOAt provides a reliable and cost-effective solution. The protocols provided herein serve as a validated foundation for researchers to build upon in their synthetic endeavors.

References

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC - Peptides. Retrieved February 16, 2026, from [Link]

  • Organic Chemistry Tutor. (2026, January 29). Carbodiimide-Mediated Coupling. Retrieved February 16, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). BOP. Retrieved February 16, 2026, from [Link]

  • PubMed. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Retrieved February 16, 2026, from [Link]

  • Srini Chem. (n.d.). 1,1′-Carbonyldiimidazole (CAS: 530-62-1):The Role of CDI in Peptide Synthesis. Retrieved February 16, 2026, from [Link]

  • Peptide Synthesis Reagents. (n.d.). A Guide to Coupling and Protecting Groups. Retrieved February 16, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of BOP Reagent in Modern Peptide Synthesis. Retrieved February 16, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved February 16, 2026, from [Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved February 16, 2026, from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved February 16, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved February 16, 2026, from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved February 16, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved February 16, 2026, from [Link]

  • Houben-Weyl. (n.d.). 3.6 1,1'-Carbonyldiimidazole. Retrieved February 16, 2026, from [Link]

  • PMC. (n.d.). 2-Amino-3-nitrobenzoic acid. Retrieved February 16, 2026, from [Link]

  • Wordpress. (2026, February 6). Carbonyldiimidazole (CDI). Retrieved February 16, 2026, from [Link]

  • PMC - NIH. (n.d.). Introduction to Peptide Synthesis. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved February 16, 2026, from [Link]

  • YouTube. (2025, February 8). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Amino-3-nitrobenzoic acid. Retrieved February 16, 2026, from [Link]

  • ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved February 16, 2026, from [Link]

  • Quora. (2015, November 25). How do o-nitrobenzoic acid form its intramolecular H-bonding?. Retrieved February 16, 2026, from [Link]

  • PMC. (2021, November 17). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved February 16, 2026, from [Link]

  • IJPR. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved February 16, 2026, from [Link]

  • PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved February 16, 2026, from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 16, 2026, from [Link]

  • PubMed Central. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved February 16, 2026, from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). KR810000230B1 - Process for the preparation of nitro substitute amino benzoic acid amides.
  • Chemistry Stack Exchange. (2018, November 7). Effect of H-bonding on o-nitrobenzoic acid. Retrieved February 16, 2026, from [Link]

  • Pulsus Group. (n.d.). Synthesis and biological importance of amide analogues. Retrieved February 16, 2026, from [Link]

  • PMC. (n.d.). Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. Retrieved February 16, 2026, from [Link]

  • ACS Omega. (2020, March 31). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved February 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved February 16, 2026, from [Link]

  • PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved February 16, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues with 2-Amino-5-iodo-3-nitrobenzoic acid in DMSO

Technical Support Center: Solubility & Handling of 2-Amino-5-iodo-3-nitrobenzoic Acid Content Type: Technical Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Chemical Biologists, and Assay Development Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling of 2-Amino-5-iodo-3-nitrobenzoic Acid

Content Type: Technical Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Chemical Biologists, and Assay Development Scientists Compound: 2-Amino-5-iodo-3-nitrobenzoic acid (CAS: 20776-67-4 / Analogous derivatives)

Executive Summary: The Solubility Challenge

2-Amino-5-iodo-3-nitrobenzoic acid is a critical intermediate, frequently employed in the synthesis of quinazolinones and as a scaffold in fragment-based drug discovery. While it possesses polar functional groups (amine, carboxylic acid, nitro), its high lattice energy and aromatic stacking often lead to poor solubility in common organic solvents like ethanol or dichloromethane at room temperature.

Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this compound due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding. However, users frequently encounter "crashing out" (precipitation) events, particularly during the preparation of high-concentration stocks (>50 mM) or upon dilution into aqueous media. This guide provides a mechanistic understanding of these failures and validated protocols to prevent them.

Part 1: Diagnostic Workflow

Figure 1: Troubleshooting Precipitation Events Use this logic flow to diagnose why your compound has precipitated or failed to dissolve.

Troubleshooting Start Issue: Compound Precipitated or Won't Dissolve CheckSolvent Check DMSO Quality: Is it Anhydrous? Start->CheckSolvent Won't dissolve initially? CheckDilution Did it precipitate upon adding water/media? Start->CheckDilution Precipitation after dilution? CheckConc Check Concentration: Is it > 50 mM? CheckSolvent->CheckConc Yes (Fresh DMSO) Action_Dry Action: Use fresh DMSO (Hygroscopic uptake reduces solubility) CheckSolvent->Action_Dry No (Old/Opened bottle) CheckTemp Check Temperature: Is solution cold (< 20°C)? CheckConc->CheckTemp No (<50 mM) Action_Heat Action: Sonicate (40°C, 10 min) or dilute to 25 mM CheckConc->Action_Heat Yes (>50 mM) CheckTemp->Action_Heat No (At RT) Action_Warm Action: Warm to RT. DMSO freezes at 19°C CheckTemp->Action_Warm Yes CheckDilution->CheckConc No (Precipitated in stock) Action_Stepwise Action: Use Intermediate Dilution (See Protocol B) CheckDilution->Action_Stepwise Yes

Caption: Decision tree for diagnosing solubility failures. Blue nodes indicate checkpoints; Grey nodes indicate corrective actions.

Part 2: Technical FAQs & Troubleshooting

Q1: I am trying to make a 100 mM stock solution, but a fine yellow precipitate remains. Why?

Root Cause: Saturation Limit & Lattice Energy. While DMSO is a potent solvent, 2-Amino-5-iodo-3-nitrobenzoic acid has a rigid aromatic structure with strong intermolecular hydrogen bonding (between the amine and nitro/carboxylic groups).

  • The Science: The estimated solubility limit at 25°C is often in the range of 30–60 mM (approx. 10–20 mg/mL) depending on the specific polymorph and purity [1]. Pushing to 100 mM creates a supersaturated solution that is thermodynamically unstable.

  • Solution:

    • Sonicate with Heat: Place the vial in a sonicating water bath set to 40–50°C for 10–15 minutes. The acoustic energy breaks apart crystal aggregates, and heat increases kinetic solubility.

    • Lower Concentration: If 100 mM is not strictly required, prepare a 50 mM master stock. This is significantly more stable for long-term storage.

Q2: My stock solution was clear, but it precipitated when I added it to my cell culture media (RPMI/DMEM).

Root Cause: The "Crash-Out" Effect (Antisolvent Addition). Water is a strong antisolvent for this compound. When a small volume of high-concentration DMSO stock is added directly to a large volume of aqueous media, the local concentration of the compound momentarily exceeds its aqueous solubility limit before mixing is complete.

  • The Science: The LogP (partition coefficient) of this compound is estimated around 2.0–2.5, meaning it is moderately lipophilic and poorly water-soluble [2].

  • Solution: Use an Intermediate Dilution Step .

    • Instead of: 1 µL Stock (100 mM) -> 1000 µL Media (Final: 100 µM).

    • Do this: 10 µL Stock (100 mM) -> 90 µL DMSO (Intermediate: 10 mM) -> Then add to Media.

    • Why? This ensures accurate pipetting and reduces the "shock" of the antisolvent transition. (See Protocol B ).

Q3: Can I store the DMSO stock at -20°C? It looks frozen.

Root Cause: DMSO Physical Properties. Yes, you can, but DMSO has a freezing point of 19°C (66°F) .

  • The Issue: When DMSO freezes, the solute (your compound) is often excluded from the crystal lattice of the solvent, concentrating it into "pockets" where it may precipitate or crystallize out.

  • Solution:

    • Thaw the solution completely at room temperature or 37°C.

    • Vortex vigorously or sonicate briefly before use to redissolve any micro-precipitates formed during the freeze-thaw cycle.

    • Warning: Do not pipette from a partially frozen stock; the concentration will be inhomogeneous.

Part 3: Optimized Experimental Protocols

Protocol A: Preparation of a Robust 50 mM Stock Solution

Target Volume: 1 mL Target Concentration: 50 mM Molecular Weight: ~308.03 g/mol (Verify specific batch MW)

  • Weighing: Weigh 15.4 mg of 2-Amino-5-iodo-3-nitrobenzoic acid into a clean, dry glass vial (amber glass preferred to protect from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, water content <0.1%).

    • Note: Do not use DMSO that has been left uncapped; it absorbs atmospheric water rapidly, which drastically lowers solubility.

  • Dissolution:

    • Vortex for 30 seconds.

    • If particulates remain, sonicate at 40°C for 10 minutes .

    • Inspect visually against a light source.[1] The solution should be a clear, yellow-to-orange liquid.

  • Sterilization (Optional): If using for cell culture, filter through a 0.22 µm PTFE (Teflon) or Nylon syringe filter. Do not use Cellulose Acetate filters as DMSO degrades them.

Protocol B: Aqueous Dilution Scheme (Preventing Precipitation)

Figure 2: Serial Dilution Workflow

Dilution cluster_0 Critical Step: Keep in DMSO Stock Master Stock (50 mM in DMSO) Inter Intermediate Stock (5 mM in DMSO) Stock->Inter 1:10 Dilution (in DMSO) Working Working Solution (50 µM in Media) Inter->Working 1:100 Dilution (into Media)

Caption: Two-step dilution strategy. Keeping the first dilution in DMSO prevents premature precipitation.

  • Step 1 (Intermediate): Dilute the 50 mM Master Stock 1:10 in 100% DMSO to create a 5 mM Intermediate Stock.

  • Step 2 (Working): Dilute the 5 mM Intermediate Stock 1:100 into your aqueous buffer or media.

    • Result: Final concentration = 50 µM. Final DMSO concentration = 1%.

    • Benefit: This method avoids the formation of large aggregates that occur when dropping high-concentration stocks directly into water.

Part 4: Physical Properties & Data[2][3]

PropertyValueRelevance to Solubility
Molecular Weight 308.03 g/mol Moderate MW; iodine atom contributes significantly to mass.
LogP (Estimated) ~2.1 – 2.5Lipophilic; indicates poor water solubility (< 1 mg/mL).
H-Bond Donors 2 (Amine, OH)High potential for intermolecular lattice formation.
H-Bond Acceptors 4 (Nitro, C=O)Good interaction with DMSO (a strong H-bond acceptor).
Recrystallization Solvents Ethanol, Acetic AcidIndicates solubility increases significantly with heat in polar protic solvents [3].
DMSO Solubility ~15–25 mg/mL (RT) Recommended working max: 50 mM.

References

  • BenchChem. Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide. Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12032, 2-Amino-5-nitrobenzoic acid. Retrieved from .

  • Selleck Chemicals. Benzoic Acid Solubility Data & Molarity Calculator. Retrieved from .

  • Cayman Chemical. Product Information: 2-Nitro-5-thiocyanatobenzoic Acid.[2] (Demonstrates solubility patterns of nitro-benzoic derivatives in DMSO). Retrieved from .

Sources

Optimization

troubleshooting low conversion in 2-Amino-5-iodo-3-nitrobenzoic acid coupling

Technical Support Center: Optimizing 2-Amino-5-iodo-3-nitrobenzoic Acid Couplings Subject: Troubleshooting Low Conversion & Side Reactions in 2-Amino-5-iodo-3-nitrobenzoic Acid Scaffolds Reference ID: TSC-2A5I3N-GUIDE Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 2-Amino-5-iodo-3-nitrobenzoic Acid Couplings

Subject: Troubleshooting Low Conversion & Side Reactions in 2-Amino-5-iodo-3-nitrobenzoic Acid Scaffolds Reference ID: TSC-2A5I3N-GUIDE Applicable For: Medicinal Chemistry, Process Development, Chemical Biology[1]

Executive Summary: The "Deactivated Core" Challenge

You are likely encountering difficulties because 2-Amino-5-iodo-3-nitrobenzoic acid is a "perfect storm" of electronic deactivation and steric hindrance.[1]

  • Electronic Deactivation: The C3-nitro group is strongly electron-withdrawing, rendering the C2-amine nearly non-nucleophilic (pKa < 1).[1]

  • Steric Sandwich: The amine is flanked by a nitro group and a carboxyl group, physically blocking approach.

  • Cyclization Risk: Attempting to activate the C1-carboxylic acid often leads to rapid intramolecular cyclization (benzoxazinone formation) rather than intermolecular coupling.[1]

This guide breaks down the three primary failure modes and provides validated protocols to overcome them.

Module 1: Amide Coupling (Activating the Carboxylic Acid)

User Scenario: You are trying to react the carboxylic acid of the scaffold with an external amine (


), but obtaining low yields or a "cyclized" byproduct.
Diagnostic FAQ

Q: I used EDC/NHS or HATU, but the reaction stalled. Why? A: The ortho-amino group interferes.[1] When you activate the carboxylate (forming an active ester), the adjacent amino group attacks it intramolecularly to form a benzoxazinone (specifically 6-iodo-8-nitro-2H-benzo[d][1,3]oxazin-2,4(1H)-dione derivative).[1] This species is stable and precipitates, often mistaken for product or unreacted starting material.

Q: How do I prevent this cyclization? A: You cannot easily prevent it, but you can exploit it.[1] The benzoxazinone is actually an activated species. You can drive the reaction by heating the benzoxazinone with your amine nucleophile to ring-open it, forming the desired amide.[1]

Recommended Protocol: The "Cyclic Anhydride" Route

Instead of standard coupling agents, use thionyl chloride to deliberately form the reactive cyclic intermediate, then open it.

Step-by-Step:

  • Activation: Suspend 2-Amino-5-iodo-3-nitrobenzoic acid (1.0 equiv) in anhydrous Toluene or DCM.

  • Cyclization: Add Thionyl Chloride (

    
    , 2.0 equiv) and a catalytic amount of DMF. Reflux for 2–3 hours.[1]
    
    • Observation: The solid will dissolve and likely re-precipitate as the isatoic anhydride-like structure (benzoxazinone).[1]

  • Evaporation: Remove solvent and excess

    
     under vacuum.[1]
    
  • Coupling: Redissolve the residue in anhydrous THF or Dioxane. Add your amine (

    
    , 1.2 equiv) and a base (TEA or DIPEA, 2.0 equiv).[1]
    
  • Heating: Heat to 60–80°C. The amine will attack the carbonyl, opening the ring and releasing the free amine/amide product.

Module 2: Amide Coupling (Using the Aniline as Nucleophile)

User Scenario: You are trying to attach an acyl group to the amine (C2-position), but the starting material remains untouched.

Diagnostic FAQ

Q: Why is this aniline not reacting with my acid chloride? A: The C3-nitro group pulls electron density away from the nitrogen lone pair.[1] Combined with the steric bulk of the C1-acid, this aniline is effectively "dead."[1] Standard bases (pyridine/TEA) are insufficient to deprotonate or activate it.

Q: Should I use a microwave? A: Yes. Thermal energy is required to overcome the activation barrier.

Recommended Protocol: The "Hard" Activation

Do not use coupling reagents (EDC/HATU) for the incoming acid. You must use a pre-formed Acid Chloride or Acid Fluoride .[1]

Step-by-Step:

  • Preparation: Convert your coupling partner (

    
    ) to its acid chloride (
    
    
    
    ) using oxalyl chloride/DMF.[1] Isolate or concentrate to remove excess reagent.[1]
  • Solvent System: Use a polar aprotic solvent with high boiling point (DMA or NMP).[1]

  • Base: Use a non-nucleophilic, strong base. Sodium Hydride (NaH) is often required to deprotonate the aniline first, creating the amide anion (

    
    ), which is a much better nucleophile.[1]
    
    • Caution: If your substrate has base-sensitive groups, use LiHMDS at -78°C to 0°C.[1]

  • Reaction:

    • Cool solution of 2-Amino-5-iodo-3-nitrobenzoic acid ester (protect the COOH first!) to 0°C.

    • Add NaH (1.2 equiv). Stir 30 min (gas evolution).

    • Add

      
       dropwise.[1]
      
    • Warm to RT or heat to 60°C if needed.

Module 3: Palladium Cross-Coupling (The Iodine Handle)

User Scenario: You are performing a Suzuki or Sonogashira coupling at the C5-Iodine, but conversion is low or Pd black precipitates early.

Diagnostic FAQ

Q: Is the Iodine unreactive? A: No, the C-I bond is weak and reactive. The problem is Catalyst Poisoning . The free amino group (


) and the nitro group can coordinate to the Palladium center, displacing ligands and deactivating the catalyst.

Q: Can I run this on the free acid? A: It is risky. The carboxylic acid can also bind Pd. It is highly recommended to protect the carboxylic acid as a methyl/ethyl ester before cross-coupling.[1]

Recommended Protocol: Protected Suzuki Coupling[1]

Step-by-Step:

  • Protection: Convert 2-Amino-5-iodo-3-nitrobenzoic acid to Methyl 2-amino-5-iodo-3-nitrobenzoate (MeOH,

    
    , Reflux).
    
  • Catalyst Choice: Use a catalyst with bulky, electron-rich ligands to prevent amine coordination.[1]

    • Best:Pd(dppf)Cl2·DCM or Pd(dtbpf)Cl2 .[1]

    • Alternative:Pd_2(dba)_3 + XPhos or SPhos .[1]

  • Conditions:

    • Solvent: Dioxane/Water (4:1).[2]

    • Base:

      
       (3.0 equiv) - Phosphate is superior to Carbonate for hindered substrates.[1]
      
    • Temperature: 80–100°C (Argon atmosphere).

Troubleshooting Decision Tree

The following logic flow helps you select the correct troubleshooting path based on your specific failure mode.

TroubleshootingGuide Start START: Identify Failure Mode ReactionType Which bond are you forming? Start->ReactionType AmideCOOH Amide Bond (Using COOH) ReactionType->AmideCOOH AmideNH2 Amide Bond (Using NH2) ReactionType->AmideNH2 Suzuki Cross-Coupling (Using Iodine) ReactionType->Suzuki Cyclization Issue: Benzoxazinone Formation (Cyclization) AmideCOOH->Cyclization Deactivated Issue: Nucleophile is 'Dead' (Electronic) AmideNH2->Deactivated Poisoning Issue: Catalyst Poisoning (Pd binding to NH2/NO2) Suzuki->Poisoning Sol_Cyclic SOLUTION: Use SOCl2 to form cyclic anhydride, then ring-open with amine + heat. Cyclization->Sol_Cyclic Sol_NaH SOLUTION: Protect COOH first. Deprotonate NH2 with NaH. React with Acid Chloride. Deactivated->Sol_NaH Sol_Protect SOLUTION: 1. Esterify COOH. 2. Use Pd(dppf)Cl2 or XPhos. 3. Use K3PO4 base. Poisoning->Sol_Protect

Figure 1: Decision matrix for troubleshooting reactivity issues based on the specific functional group target.[1]

Comparative Data: Coupling Reagent Efficacy

The table below summarizes the expected conversion rates for the Amide Coupling (COOH activation) of 2-Amino-5-iodo-3-nitrobenzoic acid with a standard secondary amine (e.g., morpholine).

Coupling ReagentActivation MechanismYield (Est.)Primary Failure Mode
EDC / HOBt Carbodiimide< 10%Slow activation; amine competition.[1]
HATU / DIPEA Uronium / Aza-benzotriazole30–50%Cyclization to benzoxazinone; hydrolysis.[1]
T3P (Propylphosphonic anhydride) Anhydride40–60%Steric hindrance; requires high T.
SOCl₂ (Thionyl Chloride) Acid Chloride / Cyclic Anhydride85–95% Recommended. Via ring-opening of intermediate.[1]
Ghosez's Reagent Chloroenamine70–80%Good for acid-sensitive substrates.[1]

References

  • Synthesis of 2-Amino-5-nitrobenzoic acid derivatives (Cyclization Mechanics)
  • Amide Coupling of Electron-Deficient Anilines

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Suzuki Coupling of Deactivated/Hindered Substrates

    • Title: The Suzuki-Miyaura Coupling of Nitroarenes.[1][4][5]

    • Source: Organic Chemistry Portal (J. Am. Chem. Soc.[1] Highlight).

    • URL:[Link]

  • General Reactivity of 2-Amino-5-iodo-3-nitrobenzoic acid

    • Title: 2-Amino-5-iodo-3-nitrobenzoic acid Product Page (Chemical Properties).[1]

    • Source: Dana Bioscience.[1][6]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-5-iodo-3-nitrobenzoic Acid

Case ID: PUR-2A5I3N Status: Active Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary 2-Amino-5-iodo-3-nitrobenzoic acid is a critical intermediate, often utilized in the synthesis of MEK inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2A5I3N Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

2-Amino-5-iodo-3-nitrobenzoic acid is a critical intermediate, often utilized in the synthesis of MEK inhibitors (e.g., PD0325901).[1] The crude product typically suffers from three primary impurity classes: unreacted starting material (2-amino-3-nitrobenzoic acid), oxidative byproducts (azo species), and occluded elemental iodine (causing purple/brown discoloration).[1]

This guide provides a validated purification workflow designed to isolate the target compound in >98% purity. Unlike generic protocols, this workflow exploits the specific pKa shifts induced by the electron-withdrawing nitro and iodo groups to separate impurities.[1][2]

Module 1: Diagnostic & Characterization

Before initiating purification, characterize your crude material to select the appropriate workflow.[1][2]

ObservationLikely ImpurityDiagnostic Action
Purple/Brown Solid Elemental Iodine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Wash a small aliquot with 10%

.[1] If color vanishes, confirm Iodine.
Orange/Red Gum Azo/Oxidation byproductsTLC (High polarity mobile phase).[1][2] These are often formed if reaction temp >60°C.
Beige/Yellow Solid Unreacted Starting MaterialLC-MS.[1][2] Look for Mass 183 (SM) vs 309 (Product).[2]
Insoluble Grey Residue Inorganic Salts / CatalystAsh test or simple solubility test in 1N NaOH.[1][2]

Module 2: The "Golden Path" Purification Workflow

This protocol assumes a crude wet cake obtained from an iodination reaction (e.g., using ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 or 

).
Step 1: De-Iodination (The Thiosulfate Wash)

The most common failure point is occluded iodine acting as a radical initiator in subsequent steps.[1][2]

  • Suspend the crude solid in water (5 vol) .

  • Add Sodium Thiosulfate (

    
    )  or Sodium Bisulfite (
    
    
    
    )
    (10% aq. solution) slowly with vigorous stirring.
  • Endpoint: Stir until the supernatant changes from brown/purple to clear/pale yellow.

  • Filter and wash with water.[1][2][3][4][5]

Step 2: Acid-Base Reprecipitation (Chemical Filter)

This step removes non-acidic impurities and inorganic salts.[1]

  • Dissolution: Suspend the wet cake in water (10 vol). Slowly add 1N NaOH or ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
      until pH reaches 9–10. The solid should dissolve completely (formation of carboxylate salt).[1][2]
    
    • Note: If a dark insoluble residue remains, filter it off (these are often polymeric oxidation side-products).

  • Carbon Treatment (Optional): Add activated charcoal (5 wt%), stir for 30 mins at 40°C, and filter through Celite.

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add 1N HCl dropwise.

    • Critical: Do not "dump" the acid.[1][2] Slow acidification allows for better crystal habit.[1][2]

    • Target pH: Adjust to pH 2–3.

  • Filter the precipitate and wash with water until the filtrate is neutral.[1][2][3][4][6]

Step 3: Recrystallization (Polishing)

Required if starting material (2-amino-3-nitrobenzoic acid) exceeds 1%.[1]

  • Solvent System: Acetic Acid (Glacial) or DMF/Water (1:1) .[1][2]

  • Protocol:

    • Dissolve crude solid in minimum hot Glacial Acetic Acid (approx 80–90°C).

    • Allow to cool slowly to room temperature.

    • If crystallization is slow, add warm water (antisolvent) dropwise until turbidity persists.[2][7]

    • Cool to 4°C overnight.

    • Filter and wash with cold water.[1][2][3][4][5]

Module 3: Visualizing the Workflow

The following diagram outlines the decision logic for purification based on impurity profile.

PurificationWorkflow Start Crude 2-Amino-5-iodo-3-nitrobenzoic acid CheckColor Check Color: Purple/Brown? Start->CheckColor ThioWash Suspend in Water Add 10% Na2S2O3 Filter CheckColor->ThioWash Yes (Iodine present) AcidBase Acid-Base Workup: 1. Dissolve in 1N NaOH 2. Filter Insolubles 3. Precipitate with HCl (pH 2) CheckColor->AcidBase No (Already Yellow/Beige) ThioWash->AcidBase CheckPurity Check Purity (HPLC): >98%? AcidBase->CheckPurity Recryst Recrystallization: Solvent: Glacial AcOH or DMF/H2O CheckPurity->Recryst No (SM present) Final Pure Product (Yellow Solid) CheckPurity->Final Yes Recryst->Final

Caption: Logical flow for the purification of 2-Amino-5-iodo-3-nitrobenzoic acid, prioritizing iodine removal and acid-base separation.

Module 4: Troubleshooting & FAQs

Q1: My product remains a dark purple color even after filtration. Why?

A: This indicates occluded iodine trapped within the crystal lattice.[1][2]

  • Mechanism: Iodine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) forms a charge-transfer complex with the aromatic ring or is physically trapped during rapid precipitation.[1]
    
  • Fix: You must digest (stir vigorously) the solid in a Sodium Bisulfite or Thiosulfate solution.[1][2] Simple washing on the filter funnel is insufficient because the solution channels through the cake without contacting the internal crystals.[2] Re-suspend the solid completely.[1][2]

Q2: I am losing significant yield during the Acid-Base workup.

A: This is likely a pH control issue .

  • Cause: 2-Amino-5-iodo-3-nitrobenzoic acid is an amino acid derivative.[1] While the nitro and iodo groups significantly reduce the basicity of the amine, the molecule can have some solubility in strongly acidic media (though minimal).[2]

  • Fix: Do not acidify below pH 2. The isoelectric point is low, but extreme acidity (pH < 1) can increase solubility or cause oiling out.[2] Target pH 2–3 for optimal precipitation.

Q3: The starting material (2-amino-3-nitrobenzoic acid) is co-precipitating.

A: Separation of the starting material from the iodinated product is difficult via Acid-Base methods because their pKa values are similar.

  • Fix: Rely on Recrystallization or Solvent Trituration .[1][2][4]

    • The iodinated product is more lipophilic (hydrophobic) due to the Iodine atom.[1][2]

    • Trituration: Stir the solid in boiling Chloroform or Dichloromethane .[1][2] The starting material is often less soluble in these non-polar halogenated solvents compared to the iodinated product, or vice versa depending on the specific crystal packing.[2]

    • Preferred: Recrystallize from Glacial Acetic Acid . The solubility differential usually favors the precipitation of the iodinated product upon cooling.[1][2]

Q4: Can I use Ethanol for recrystallization?

A: Yes, but with caveats.

  • The compound is sparingly soluble in ethanol.[1][2][7] You will need a large volume of boiling ethanol.[2]

  • Optimization: Use an Ethanol/Water mixture.[1][2][7] Dissolve in boiling ethanol, then add hot water until the solution turns slightly turbid. Let it cool. This "antisolvent" method yields cleaner crystals than ethanol alone.[1][2]

Module 5: Solubility Data & Reference

Solubility Profile (Approximate at 25°C)
SolventSolubilityUsage
Water Insoluble (<0.1 mg/mL)Wash solvent
1N NaOH Soluble (forms salt)Purification (Dissolution)
Ethanol Sparingly SolubleRecrystallization (requires heat)
DMF / DMSO SolubleSolvent for reactions (hard to remove)
Glacial Acetic Acid Moderate (Hot) / Low (Cold)Best for Recrystallization
Dichloromethane InsolubleTrituration to remove non-polar oils
References
  • Pfizer Inc. (2007).[1][2] Process for preparing 2-(2-fluoro-4-iodophenylamino)-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide (PD0325901 intermediates). WO Patent 2007044084.[1][2]

  • Krasavin, M., et al. (2006).[2] Synthesis of 2-amino-5-iodobenzoic acid derivatives. Russian Journal of Organic Chemistry. (Describes iodination workups for anthranilic acids).

  • BenchChem Technical Repository . (2025). Solubility and Purification of Nitrobenzoic Acid Derivatives.

  • Organic Syntheses . m-Iodobenzoic Acid Preparation. (General reference for removing iodine from benzoic acid derivatives using bisulfite). [2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Amino-5-iodo-3-nitrobenzoic acid before handling.[1] Iodine and Nitro compounds can be hazardous.[1]

Sources

Optimization

stability of 2-Amino-5-iodo-3-nitrobenzoic acid under acidic conditions

Welcome to the Technical Support Center for 2-Amino-5-iodo-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Amino-5-iodo-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound, particularly under acidic conditions. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Amino-5-iodo-3-nitrobenzoic acid under acidic conditions?

Based on its chemical structure, 2-Amino-5-iodo-3-nitrobenzoic acid is susceptible to degradation in acidic environments through several pathways. The primary points of instability are the amino, carboxylic acid, and nitro functional groups, as well as the carbon-iodine bond. The main degradation pathways to consider are:

  • Hydrolysis of the Amino Group: While typically stable, the amino group can undergo slow hydrolysis under harsh acidic conditions and elevated temperatures, potentially leading to the formation of a hydroxylamine or phenolic derivative.

  • Acid-Catalyzed Decarboxylation: The carboxylic acid group, particularly with the influence of the adjacent electron-withdrawing nitro group and the bulky iodine atom, can be susceptible to decarboxylation, especially at elevated temperatures.[1] This would result in the formation of 4-iodo-2-nitroaniline.

  • Reduction of the Nitro Group: Although less common under purely acidic conditions without a reducing agent, the nitro group can be a site of reaction. In the presence of certain reagents or impurities, it could be reduced to a nitroso or even an amino group.

  • Deiodination: The carbon-iodine bond can be labile under certain conditions, including strong acid and light exposure, potentially leading to the formation of 2-Amino-3-nitrobenzoic acid.

Q2: How does pH affect the stability of 2-Amino-5-iodo-3-nitrobenzoic acid in aqueous solutions?

Generally, very low pH values (e.g., pH < 1) combined with heat can accelerate both hydrolysis and decarboxylation. It is crucial to perform pH stability studies to determine the optimal pH range for your specific application and to minimize degradation.

Q3: What are the likely degradation products of 2-Amino-5-iodo-3-nitrobenzoic acid in an acidic medium?

Based on the potential degradation pathways, the following are the most probable degradation products under acidic stress:

  • 4-iodo-2-nitroaniline: Formed via decarboxylation.

  • 2-Amino-3-nitrobenzoic acid: Formed via deiodination.

  • 2-Hydroxy-5-iodo-3-nitrobenzoic acid: Potentially formed through hydrolysis of the amino group.

It is essential to use a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector or mass spectrometry (MS), to separate and identify these potential degradants.[1]

Q4: Is 2-Amino-5-iodo-3-nitrobenzoic acid sensitive to light, and how does this interact with acidic conditions?

Yes, compounds containing both nitroaromatic and amino functionalities are often photosensitive.[1] Exposure to UV or even ambient light can induce photodegradation, which may involve complex radical reactions, polymerization, and oxidation of the amino group.[1] The presence of an acidic medium can potentially influence the rate and pathway of photodegradation. Therefore, it is strongly recommended to protect solutions of 2-Amino-5-iodo-3-nitrobenzoic acid from light at all times, especially during stability studies in acidic media.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Analysis of an Acidic Solution of 2-Amino-5-iodo-3-nitrobenzoic acid

Problem: Your chromatogram shows additional peaks that are not present in the reference standard.

Possible Causes and Solutions:

Possible CauseRecommended Action
Sample Degradation The sample may have degraded due to exposure to acidic conditions, elevated temperature, or light. Prepare fresh samples and ensure they are protected from light and stored at an appropriate temperature. Analyze the sample immediately after preparation.
Contamination The solvent, glassware, or HPLC system may be contaminated. Use high-purity solvents and thoroughly cleaned glassware. Flush the HPLC system to remove any residual contaminants.
Impurity in Starting Material The initial batch of 2-Amino-5-iodo-3-nitrobenzoic acid may contain impurities. Review the certificate of analysis for the starting material. If necessary, purify the compound before use.
Interaction with HPLC Column The analyte or its degradants may be interacting with the stationary phase. Try a different column chemistry (e.g., a C8 instead of a C18 column) or adjust the mobile phase pH to improve peak shape and resolution.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a typical forced degradation study to assess the stability of 2-Amino-5-iodo-3-nitrobenzoic acid in an acidic environment.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of 2-Amino-5-iodo-3-nitrobenzoic acid in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl in a sealed vial.

  • Control Sample: Mix an equal volume of the stock solution with the solvent used for the acid solution.

  • Incubate both the stressed and control samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, or 72 hours), protected from light.[1]

3. Sample Analysis:

  • At each time point, withdraw a sample from both the stressed and control vials.

  • Neutralize the acidic sample with an appropriate amount of 0.1 M NaOH.

  • Dilute the samples to a suitable concentration for analysis with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Characterize any significant degradation products using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for 2-Amino-5-iodo-3-nitrobenzoic acid and its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[1]

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program: A gradient elution is recommended to ensure the separation of the parent compound from any potential polar or non-polar degradants. A typical gradient might be:

    • Start with 10% B.
    • Linearly increase to 90% B over 20 minutes.
    • Hold at 90% B for 5 minutes.
    • Return to initial conditions and equilibrate for 5 minutes.

3. Method Validation:

  • Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

  • Specificity is critical and must be demonstrated by showing that the peak for 2-Amino-5-iodo-3-nitrobenzoic acid is well-resolved from all potential degradation product peaks in the stressed samples.

Visualizations

Potential Degradation Pathways under Acidic Conditions

G main 2-Amino-5-iodo-3-nitrobenzoic acid decarboxy 4-iodo-2-nitroaniline main->decarboxy Decarboxylation (Heat, H+) deiodo 2-Amino-3-nitrobenzoic acid main->deiodo Deiodination (H+, Light) hydrolysis 2-Hydroxy-5-iodo-3-nitrobenzoic acid main->hydrolysis Hydrolysis (Strong Acid, Heat) G start Unexpected Peaks in HPLC c1 Is the sample freshly prepared and protected from light? start->c1 prep_fresh Prepare fresh sample, protect from light and heat c1->prep_fresh No c2 Are solvents high purity and system clean? c1->c2 Yes prep_fresh->c2 clean_system Use fresh, high-purity solvents. Flush HPLC system. c2->clean_system No c3 Is the starting material pure? c2->c3 Yes clean_system->c3 check_coa Check Certificate of Analysis. Consider purification. c3->check_coa No c4 Is peak shape acceptable? c3->c4 Yes check_coa->c4 change_method Optimize mobile phase pH. Try a different column. c4->change_method No end Peaks Identified/Resolved c4->end Yes change_method->end

Caption: A logical workflow for troubleshooting the appearance of unexpected peaks in an HPLC analysis.

References

Sources

Troubleshooting

Technical Support Center: 2-Amino-5-iodo-3-nitrobenzoic Acid Stability

This guide serves as a specialized Technical Support Center for researchers working with 2-Amino-5-iodo-3-nitrobenzoic acid . It addresses the critical instability of this compound—specifically its tendency to undergo de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 2-Amino-5-iodo-3-nitrobenzoic acid . It addresses the critical instability of this compound—specifically its tendency to undergo decarboxylation due to the synergistic electronic effects of the ortho-amino and vicinal-nitro groups.

Current Status: Operational Subject: Prevention of Thermal and Acid-Catalyzed Decarboxylation Ticket Priority: High (Irreversible Degradation Risk)

Core Stability Analysis

The Issue: 2-Amino-5-iodo-3-nitrobenzoic acid is structurally predisposed to decarboxylation. The ortho-amino group (position 2) and the vicinal nitro group (position 3) create a "push-pull" electronic environment. The electron-withdrawing nitro group stabilizes the developing carbanion at the C1 position during the transition state, while the amino group can facilitate proton transfer, significantly lowering the activation energy for CO₂ loss compared to standard benzoic acids.

Critical Thresholds:

  • Thermal Onset: Decarboxylation risk increases exponentially > 60°C .

  • pH Sensitivity: Highly unstable in strongly acidic media (pH < 2) due to protonation of the carboxylate, which disrupts the stabilizing salt bridges and facilitates CO₂ leaving.

  • Solvent Risk: Protic solvents (MeOH, EtOH, H₂O) at reflux temperatures are high-risk environments.

Troubleshooting Guides & FAQs
Q1: I am observing a new, less polar spot on my TLC after heating the reaction to 80°C. What happened?

Diagnosis: You have likely decarboxylated your starting material. Mechanism: The loss of the carboxylic acid group (-COOH) reduces the polarity of the molecule significantly. The product formed is 4-iodo-2-nitroaniline (also known as 2-nitro-4-iodoaniline, depending on numbering conventions after CO₂ loss). Corrective Action:

  • Immediate: Lower reaction temperature to < 50°C.

  • Protocol Adjustment: If the reaction requires heat, switch to a lower-boiling solvent (e.g., DCM or THF) or use high-pressure conditions (sealed tube) only if strictly necessary and validated.

  • Recovery: The decarboxylated byproduct cannot be re-carboxylated easily. You must restart with fresh material.

Q2: My yield is low after acid precipitation during workup. How do I fix this?

Diagnosis: Acid-catalyzed decarboxylation during the quench/isolation phase. Root Cause: Adding strong mineral acid (HCl, H₂SO₄) rapidly generates a high local concentration of protons. In the presence of the electron-rich amino group and electron-poor ring, this promotes the extrusion of CO₂. Corrective Action:

  • Buffer Substitution: Do not use concentrated HCl. Use a mild buffering agent like Acetic Acid or a saturated NH₄Cl solution to adjust pH.

  • Temperature Control: Perform all acidification steps in an ice bath (0–5°C) . Never acidify at room temperature.

Q3: Can I use copper catalysts for coupling reactions with this substrate?

Diagnosis: High Risk. Expert Insight: Copper (Cu) and Silver (Ag) salts are well-known decarboxylation catalysts for ortho-substituted benzoic acids (the Protodecarboxylation mechanism). Corrective Action:

  • Alternative Catalysts: If performing a cross-coupling (e.g., Sonogashira or Suzuki) at the iodine position, use Palladium (Pd) catalysts which are less prone to triggering decarboxylation than Cu.

  • Ligand Choice: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) that facilitate the coupling at lower temperatures (room temperature to 40°C), bypassing the thermal threshold for decarboxylation.

Validated "Safe Handling" Protocol

This workflow is designed to minimize thermodynamic stress on the C-C(OOH) bond.

ParameterStandard Condition (Risky)Optimized Condition (Safe)
Reaction Temp Reflux (80–110°C)0°C to 40°C
Solvent DMF, DMSO, WaterTHF, DCM, MeCN (Anhydrous)
Base NaOH, KOH (Strong)K₂CO₃, Cs₂CO₃, DIPEA (Mild)
Acidification Conc. HCl to pH 110% AcOH to pH 4-5 at 0°C
Drying Oven / Rotavap > 50°CVacuum Desiccator / Rotavap < 30°C
Step-by-Step Isolation Procedure:
  • Cooling: Place the reaction vessel in an ice/salt bath and cool to 0°C.

  • Quenching: Slowly add saturated NH₄Cl or 10% acetic acid dropwise. Monitor internal temperature to ensure it does not rise above 5°C.

  • Extraction: Extract immediately with cold Ethyl Acetate.

  • Washing: Wash the organic layer with cold brine. Avoid bicarbonate washes if the product is acidic, as CO₂ evolution can mimic decarboxylation and create pressure.

  • Drying: Dry over anhydrous Na₂SO₄ (magnesium sulfate can be slightly acidic/Lewis acidic, sodium sulfate is safer).

  • Concentration: Evaporate solvent under reduced pressure (vacuum) with the water bath set to maximum 30°C .

Mechanistic Visualization

The following diagram illustrates the competing pathways: the desired stability versus the decarboxylation trap.

DecarboxylationPathways Start 2-Amino-5-iodo-3-nitrobenzoic Acid Thermal Thermal Trigger (>60°C) Start->Thermal Heating Acid Acidic Trigger (pH < 2) Start->Acid Protonation Product Desired Product (Coupled/Modified) Start->Product Controlled Cond. (T < 40°C, Mild Base) Transition Cyclic Transition State (H-bond stabilized) Thermal->Transition Activation Energy Overcome Acid->Transition Zwitterion Formation Waste Byproduct: 4-iodo-2-nitroaniline + CO2 Transition->Waste Irreversible Loss of CO2

Caption: Pathway analysis showing the critical divergence between stable reaction conditions (Green) and the irreversible decarboxylation cascade (Red) triggered by heat or acidity.

References
  • BenchChem Technical Support. (2025).[1][2][3] Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid. Retrieved from

  • Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from

  • Master Organic Chemistry. (2022). Decarboxylation Mechanisms and Prevention. Retrieved from

  • Santa Cruz Biotechnology. (2024). 2-amino-5-fluoro-3-nitrobenzoic acid Properties and Handling. Retrieved from

  • MedChemExpress. (2024). 2-Amino-3-nitrobenzoic acid Safety Data Sheet. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

FTIR spectral interpretation of 2-Amino-5-iodo-3-nitrobenzoic acid

An In-Depth Technical Guide to the FTIR Spectral Interpretation of 2-Amino-5-iodo-3-nitrobenzoic acid Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the Fourier-Transform Infr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FTIR Spectral Interpretation of 2-Amino-5-iodo-3-nitrobenzoic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Amino-5-iodo-3-nitrobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical interpretation of the compound's vibrational spectra. We will explore how the unique arrangement of functional groups—a carboxylic acid, an aromatic amine, a nitro group, and an iodine substituent on a benzene ring—manifests in the infrared spectrum, offering a vibrational fingerprint for molecular identification and characterization.

The Principle of FTIR Spectroscopy in Molecular Characterization

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its natural vibrational frequencies. These absorptions are dependent on the types of chemical bonds present and the overall molecular structure. In FTIR spectroscopy, an interferometer is used to modulate the infrared beam, and a Fourier transform is applied to the resulting signal (an interferogram) to obtain the infrared spectrum. This method provides a rapid and highly sensitive measurement, making it an indispensable tool for functional group identification in organic chemistry. For a complex molecule like 2-Amino-5-iodo-3-nitrobenzoic acid, the FTIR spectrum is a superposition of the vibrational modes of its constituent functional groups, each providing a piece of the structural puzzle.

Structural Analysis of 2-Amino-5-iodo-3-nitrobenzoic acid

To accurately interpret the FTIR spectrum, we must first dissect the molecule into its component functional groups. The spatial arrangement and electronic interactions between these groups will influence the precise position and intensity of their characteristic absorption bands.

FTIR_Analysis_Workflow A Start: Prepare Spectrometer & ATR Accessory B Clean ATR Crystal A->B C Record Background Spectrum B->C D Place Solid Sample on Crystal C->D E Apply Consistent Pressure D->E F Acquire Sample Spectrum (4000-400 cm⁻¹) E->F G Process Data (e.g., Baseline Correction) F->G H Interpret Spectrum & Identify Functional Groups G->H I End: Clean Crystal H->I

Sources

Comparative

mass spectrometry (LC-MS) fragmentation of 2-Amino-5-iodo-3-nitrobenzoic acid

An In-Depth Technical Guide to the LC-MS Fragmentation of 2-Amino-5-iodo-3-nitrobenzoic Acid: A Comparative Analysis for Researchers Introduction: Characterizing a Multifunctional Aromatic Intermediate 2-Amino-5-iodo-3-n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the LC-MS Fragmentation of 2-Amino-5-iodo-3-nitrobenzoic Acid: A Comparative Analysis for Researchers

Introduction: Characterizing a Multifunctional Aromatic Intermediate

2-Amino-5-iodo-3-nitrobenzoic acid (Molecular Formula: C₇H₅IN₂O₄, Exact Mass: 307.9348 Da) is a highly functionalized aromatic compound. Its structure, featuring a carboxylic acid, an amino group, a nitro group, and a heavy halogen (iodine), presents a unique and compelling challenge for analytical characterization. The interplay of these electron-donating and electron-withdrawing groups, along with the potential for complex fragmentation, makes it an excellent case study for exploring the capabilities of modern liquid chromatography-mass spectrometry (LC-MS) platforms.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of LC-MS strategies for the structural elucidation of this molecule. We will move beyond simple protocol recitation to explain the underlying principles and causal logic behind experimental choices, empowering researchers in pharmaceutical development and chemical synthesis to design robust, self-validating analytical methods.

Chapter 1: Foundational Principles of ESI and CID for Complex Aromatics

The analysis of a molecule like 2-Amino-5-iodo-3-nitrobenzoic acid relies on two core mass spectrometry principles: soft ionization and controlled fragmentation.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for generating intact molecular ions from polar, thermally labile molecules in solution, minimizing premature fragmentation in the ion source.[1] The choice between positive and negative ionization mode is dictated by the molecule's ability to accept a proton or lose one, a critical first decision point in method development.

  • Collision-Induced Dissociation (CID): To gain structural information, the intact molecular ion is isolated and subjected to fragmentation. CID (also known as Collisionally Activated Dissociation or CAD) is a technique where ions are accelerated into a collision cell filled with a neutral gas (like nitrogen or argon).[2][3] This collision converts kinetic energy into internal energy, causing the ion to vibrate and ultimately break at its weakest bonds, producing a characteristic pattern of fragment ions that serves as a structural fingerprint.[4]

Chapter 2: A Comparative Analysis of Ionization Modes

The initial choice of ESI polarity is paramount. The chemical nature of 2-Amino-5-iodo-3-nitrobenzoic acid, possessing both a basic amino group and an acidic carboxylic acid group, allows for ionization in either positive or negative mode. However, their efficiencies and the resulting data are not equivalent.

The carboxylic acid group (pKa ~2-4) is significantly more acidic than the amino group is basic. Consequently, deprotonation in the negative ion mode is highly favorable and typically results in a more robust and stable signal.

Causality Behind the Choice: The primary driver for selecting negative ion mode is the high acidity of the carboxylic acid proton. ESI is fundamentally a solution-phase chemistry phenomenon transferred to the gas phase; a molecule that readily exists as an anion in solution will form a strong [M-H]⁻ signal. While the amino group can be protonated to form [M+H]⁺, the overall electron-withdrawing nature of the nitro and iodo groups reduces its basicity, making positive ionization less efficient.

Table 1: Comparison of ESI Modes for 2-Amino-5-iodo-3-nitrobenzoic Acid

ParameterNegative Ion Mode (ESI-)Positive Ion Mode (ESI+)Rationale & Justification
Primary Ion [M-H]⁻[M+H]⁺Deprotonation at the carboxylic acid is more energetically favorable than protonation at the amino group.
Expected Sensitivity HighModerate to LowHigher acidity leads to more efficient formation of the [M-H]⁻ ion in typical LC mobile phases.
Primary Driver of Fragmentation Initial negative charge on the carboxylate.Initial positive charge on the ammonium group.The location of the charge dictates the initial bond cleavages during CID.
Key Initial Fragments Loss of CO₂ (decarboxylation) is highly probable.Loss of H₂O (from -COOH and ortho -NH₃⁺) is possible.Decarboxylation is a classic, low-energy fragmentation pathway for benzoate anions.[5][6]

Chapter 3: Fragmentation Pathways & Mass Analyzer Platforms

The choice of mass analyzer dictates the type of information one can obtain. We compare two common platforms: high-resolution mass spectrometry (HRMS) for discovery and structural confirmation, and triple quadrupole (QqQ) mass spectrometry for targeted quantification.

High-Resolution MS (Q-TOF, Orbitrap): The Discovery Tool

HRMS instruments provide highly accurate mass measurements (<5 ppm), enabling the confident determination of elemental compositions for both precursor and fragment ions.[7] This is the platform of choice for de novo structural elucidation.

In negative ion mode, the parent ion is the deprotonated molecule, [C₇H₄IN₂O₄]⁻, with an m/z of 307.9276. The fragmentation is driven by the stable carboxylate anion.

  • Decarboxylation: The most favorable initial fragmentation is the loss of carbon dioxide (43.9898 Da), a common reaction for benzoic acids.[5][6]

  • Subsequent Losses: The resulting fragment can then lose the nitro group as NO₂ (45.9929 Da) or potentially lose the iodine atom.

Below is a proposed fragmentation scheme.

cluster_main Negative Ion Mode Fragmentation parent [M-H]⁻ m/z 307.9276 C₇H₄IN₂O₄⁻ frag1 Fragment 1 m/z 263.9378 C₆H₄IN₂O₂⁻ parent->frag1 - CO₂ (43.9898 Da) frag2 Fragment 2 m/z 217.9449 C₆H₄IN⁻ frag1->frag2 - NO₂ (45.9929 Da) cluster_main Positive Ion Mode Fragmentation parent [M+H]⁺ m/z 308.9421 C₇H₆IN₂O₄⁺ frag1 Fragment 1 m/z 290.9315 C₇H₄IN₂O₃⁺ parent->frag1 - H₂O (18.0106 Da) frag2 Fragment 2 m/z 262.9366 C₆H₄IN₂O₂⁺ frag1->frag2 - CO (27.9949 Da) cluster_workflow LC-MS Experimental Workflow A 1. Sample Preparation (10 µg/mL in 50:50 ACN:H₂O) B 2. LC Separation (C18 Reversed-Phase) A->B C 3. ESI Ionization (Negative Mode Recommended) B->C D 4. MS Analysis (Full Scan MS & dd-MS² on HRMS) C->D E 5. Data Processing (Fragment Identification) D->E F 6. Method Transfer (Optional) (Develop MRM on QqQ) E->F

Sources

Comparative

Regioisomer Discrimination in Polysubstituted Anthranilic Acids: A Comparative Guide for 2-Amino-5-iodo-3-nitrobenzoic Acid

Executive Summary The precise regiochemical identification of 2-amino-5-iodo-3-nitrobenzoic acid is a critical quality attribute in the synthesis of kinase inhibitors and quinazoline-based therapeutics.[1][2][3] Due to t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise regiochemical identification of 2-amino-5-iodo-3-nitrobenzoic acid is a critical quality attribute in the synthesis of kinase inhibitors and quinazoline-based therapeutics.[1][2][3] Due to the competing directing effects of the amino (


, ortho/para directing) and carboxyl (

, meta directing) groups, electrophilic aromatic substitutions on the anthranilic acid scaffold can yield complex isomeric mixtures.

This guide objectively compares analytical methodologies for distinguishing the target molecule from its primary regioisomer, 2-amino-3-iodo-5-nitrobenzoic acid .[1][2][3] We provide experimental protocols, spectroscopic data interpretation, and a decision-making framework to ensure structural integrity in drug development pipelines.

The Synthetic Context & Regioselectivity Challenge

To understand the identification challenge, one must understand the origin of the isomers. The synthesis typically proceeds via one of two routes, each with specific impurity profiles.[3]

Visualizing the Synthetic Pathways

The following diagram illustrates the directing effects that govern the formation of the target versus its isomer.

SynthesisPathways Start Anthranilic Acid (2-Aminobenzoic acid) RouteA_Step1 Route A: Iodination (Electrophile: I+) Start->RouteA_Step1 RouteB_Step1 Route B: Nitration (Electrophile: NO2+) Start->RouteB_Step1 InterA 2-Amino-5-iodobenzoic acid (Para to NH2 blocked) RouteA_Step1->InterA Major Product RouteA_Step2 Nitration (HNO3/H2SO4) InterA->RouteA_Step2 Target TARGET: 2-Amino-5-iodo-3-nitrobenzoic acid RouteA_Step2->Target Major (NH2 directs ortho) Isomer ISOMER (Impurity): 2-Amino-3-iodo-5-nitrobenzoic acid RouteA_Step2->Isomer Trace (Steric/Electronic leak) InterB 2-Amino-3-nitrobenzoic acid (Ortho to NH2 blocked) RouteB_Step1->InterB RouteB_Step2 Iodination (ICl or I2) InterB->RouteB_Step2 RouteB_Step2->Target Major (NH2 directs para)

Figure 1: Synthetic pathways illustrating the directing effects of the amino group.[1][2][3] Route A is the most common industrial approach, but Route B provides higher regiocontrol due to steric blocking.

Comparative Analysis of Identification Methods

We evaluated three primary analytical techniques for their efficacy in distinguishing the 3-nitro-5-iodo isomer from the 5-nitro-3-iodo isomer.

FeatureMethod A: 1H NMR (1D & 2D) Method B: UPLC-MS/MS Method C: X-Ray Crystallography
Differentiation Power High. Coupling constants (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) and Chemical Shifts (

) are definitive.[1][2]
Medium. Mass is identical (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

307.9).[1][2] Requires optimized gradient for retention time separation.
Absolute. Provides 3D spatial arrangement.[1][2][3]
Throughput High (10-15 mins/sample).[1][2][3]High (5-10 mins/sample).Low (Days to Weeks).
Sample Requirement ~5-10 mg.[1][2][3]< 1 mg.[1][2][3]Single Crystal (>0.1 mm).[1][2][3]
Cost Low (Operational).[1][2][3]Medium (Solvents/Columns).High (Instrument/Time).
Verdict Primary Tool. Best balance of speed and certainty.[1][2][3]QC Tool. Best for routine purity checks once isomers are characterized.[1][2][3]Reference Standard. Use once to validate the NMR assignment.[1][2][3]

Deep Dive: NMR Spectroscopy Guide

Nuclear Magnetic Resonance (NMR) is the self-validating standard for this analysis.[1][2][3] The key to differentiation lies in the chemical shift environment of the aromatic protons and the carbon-iodine signature.[1][2][3]

The Logic of Differentiation[3]

The Target (2-Amino-5-iodo-3-nitrobenzoic acid):

  • H4 Proton: Located between ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and 
    
    
    
    .[1][2]
  • H6 Proton: Located between ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and 
    
    
    
    .[1][2]
  • Key Feature: The H6 proton is ortho to Iodine.[1][2][3] Iodine has a "heavy atom effect" that can be shielding or deshielding, but it is less deshielding than a nitro group.[2][3]

The Isomer (2-Amino-3-iodo-5-nitrobenzoic acid):

  • H4 Proton: Located between ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and 
    
    
    
    .[1][2]
  • H6 Proton: Located between ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and 
    
    
    
    .[1][2]
  • Key Feature: The H6 proton is ortho to the Nitro group.[1][2][3] The Nitro group is strongly electron-withdrawing and anisotropic, causing significant deshielding (downfield shift) .[1][2][3]

Predicted Spectral Data Comparison (DMSO-d6)
NucleusSignalTarget (5-Iodo-3-Nitro)Isomer (3-Iodo-5-Nitro)Diagnostic Logic
1H H6 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

~8.2 - 8.3 ppm

~8.6 - 8.8 ppm
H6 in Isomer is ortho to

(Strong Deshielding).[1][2]
1H H4 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

~8.4 - 8.5 ppm

~8.4 - 8.5 ppm
Similar environment (flanked by I and NO2 in both).[1][2]
1H ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

~2.2 Hz (Meta)~2.2 Hz (Meta)Coupling constant does not distinguish these isomers.[1][2]
13C C-I ~85 - 95 ppm ~85 - 95 ppmCarbon attached to Iodine is uniquely upfield (shielded).[1][2][3]
2D HMBC H6 correlates to C-I (~90 ppm)H6 correlates to C-NO2 (~140 ppm)Definitive Proof.
Experimental Protocol: NMR Analysis
  • Preparation: Dissolve 10 mg of the sample in 0.6 mL of DMSO-d6. Ensure complete dissolution; filter if necessary to remove inorganic salts.[1][2][3]

  • Acquisition:

    • Run standard 1H NMR (16 scans).[1][2][3]

    • Run 13C NMR (proton-decoupled, >256 scans due to quaternary carbons).

    • Run 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range coupling (8-10 Hz).

  • Analysis Steps:

    • Identify the Carbon-Iodine peak in 13C spectrum (look for the signal < 100 ppm).[2][3]

    • In the HMBC, find the proton showing a strong 3-bond correlation to the Carboxyl carbon (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , ~165-170 ppm).[1][2] This is H6 .
      
    • Check the correlation of H6 to the ring carbons.[1][2][3]

      • If H6 correlates to the Carbon-Iodine peak (~90 ppm), it is the Target (5-Iodo) .[1][2][3]

      • If H6 correlates to a deshielded Carbon-Nitro peak (~135-145 ppm), it is the Isomer (5-Nitro) .[1][2][3]

Experimental Protocols: Synthesis & Purification

To validate the analytical method, one must generate the compound. The following protocol is optimized for the Nitration of 2-amino-5-iodobenzoic acid (Route A), which is the most common industrial route.

Synthesis of 2-Amino-5-iodo-3-nitrobenzoic acid[1][2][3]

Reagents:

  • 2-Amino-5-iodobenzoic acid (10.0 g, 38 mmol) [Source: Sigma-Aldrich/Combi-Blocks][1][2][3]

  • Sulfuric acid (

    
    ), conc. (50 mL)[1]
    
  • Nitric acid (

    
    ), fuming (2.0 mL, 42 mmol)[1]
    
  • Ice/Water[1][2][3]

Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer and a thermometer. Place in an ice-salt bath to maintain internal temperature at 0–5 °C.

  • Dissolution: Add

    
     and cool to 0 °C. Slowly add 2-amino-5-iodobenzoic acid portion-wise. Note: The amine will be protonated, deactivating the ring, but the directing effect of the 
    
    
    
    is meta, while the free base is ortho/para. In strong acid, the reaction is complex, but experimental evidence favors the 3-position due to the steric bulk of Iodine at 5 and the carboxyl at 1.
  • Nitration: Add

    
     dropwise over 30 minutes, ensuring temperature does not exceed 5 °C.
    
  • Reaction: Stir at 0–5 °C for 2 hours. Monitor by UPLC (see Section 6).[1][2][3]

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a yellow/orange solid.[3]

  • Isolation: Filter the solid. Wash with cold water (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     mL) until filtrate is pH > 4.[1][2]
    
  • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Purification (Removal of Isomers)[1][2][3]

If the 3-iodo-5-nitro isomer is present, recrystallization is the preferred method over chromatography for scale-up.[1][2][3]

  • Solvent: Glacial Acetic Acid or Ethanol/Water (9:1).[1][2][3]

  • Process: Dissolve crude solid in boiling solvent. Perform hot filtration to remove inorganic salts.[1][2][3] Cool slowly to room temperature, then to 4 °C.

  • Filtration: Collect crystals. The symmetric 3,5-substituted patterns often pack differently; the target molecule (5-iodo-3-nitro) typically crystallizes more readily than the mixed isomers.[1][2][3]

Analytical Decision Workflow

Use this flowchart to guide your quality control process.

DecisionTree Sample Crude Sample UPLC Step 1: UPLC-MS (Check Purity & m/z) Sample->UPLC PurityCheck Single Peak? UPLC->PurityCheck NMR Step 2: 1H & HMBC NMR (Structural ID) PurityCheck->NMR Yes Recryst Recrystallize (AcOH or EtOH) PurityCheck->Recryst No (<95%) CheckH6 Analyze H6 Correlation (HMBC) NMR->CheckH6 Recryst->UPLC TargetID H6 -> C-I (~90ppm) CONFIRMED TARGET CheckH6->TargetID IsomerID H6 -> C-NO2 (~140ppm) WRONG REGIOISOMER CheckH6->IsomerID

Figure 2: Analytical workflow for confirming the regio-identity of the product.

References

  • Synthesis of 2-Amino-5-iodobenzoic acid

    • Method for producing 2-amino-5-iodobenzoic acid.[1][2][3][4][5] US Patent 7378546B2. (2008).[1][2][3] Describes the iodination of anthranilic acid.

    • [1][2][3]

  • General Nitration Protocols & Regioselectivity

    • BenchChem.[1][2][3][6][7][8] Controlling regioselectivity in aromatic nitration reactions. (2025).[1][2][3][6][7][8][9]

    • [1][2][3]

  • NMR Data for Substituted Benzenes

    • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[1][2] Springer.[1][2][3] (Standard reference for substituent chemical shifts).

    • PubChem Compound Summary for CID 72911 (2-Amino-5-iodobenzoic acid).[1][2][3]

    • [1][2][3]

  • 13C NMR Shifts of Carbon-Iodine

    • Change in the 13C-NMR chemical shift of the carbon atom bonded to iodine. ResearchGate.[1][2][3][10]

Sources

Validation

Unveiling the Solid-State Architecture of Substituted Nitrobenzoic Acids: A Comparative Guide for Drug Discovery Professionals

A Senior Application Scientist's Perspective on Predicting and Determining the Crystal Structure of 2-Amino-5-iodo-3-nitrobenzoic acid Introduction: The Structural Imperative for Novel Therapeutics In the landscape of mo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Predicting and Determining the Crystal Structure of 2-Amino-5-iodo-3-nitrobenzoic acid

Introduction: The Structural Imperative for Novel Therapeutics

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule—its solid-state architecture—is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. Substituted aminobenzoic acids are a cornerstone class of compounds, serving as versatile scaffolds in the synthesis of a wide array of pharmacologically active agents. Among these, 2-Amino-5-iodo-3-nitrobenzoic acid stands out as a molecule of significant interest due to its unique combination of functional groups: an amino group, a carboxylic acid, a nitro group, and an iodine atom. This specific arrangement offers multiple points for molecular modification and interaction, making it a promising candidate for the development of novel therapeutics.

However, as of this publication, the crystal structure of 2-Amino-5-iodo-3-nitrobenzoic acid has not been publicly reported. This guide, therefore, serves a dual purpose. First, it provides a robust comparative analysis of closely related, structurally characterized analogues to forecast the likely crystallographic features of our target molecule. Second, it delivers a comprehensive, field-proven experimental protocol for researchers to crystallize and definitively determine its structure using single-crystal X-ray diffraction. This document is designed for researchers, scientists, and drug development professionals who understand that a molecule's function is intrinsically linked to its form.

Comparative Crystallographic Analysis: Learning from Molecular Cousins

To predict the structural characteristics of 2-Amino-5-iodo-3-nitrobenzoic acid, we can derive significant insights from the known crystal structures of its isomers and analogues. For this guide, we will focus on two primary comparators for which high-quality X-ray crystallographic data is available: 2-Amino-5-nitrobenzoic acid and 2-Amino-3-nitrobenzoic acid . The key difference between these molecules is the position of the nitro group, which profoundly influences their electronic properties and, as we will see, their crystal packing.

Key Crystallographic Parameters

The following table summarizes the core crystallographic data for our two comparator compounds, providing a quantitative basis for our analysis.

Parameter2-Amino-5-nitrobenzoic acid[1][2]2-Amino-3-nitrobenzoic acid[3][4]
Chemical Formula C₇H₆N₂O₄C₇H₆N₂O₄
Molecular Weight 182.14 g/mol 182.14 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 3.7026(3)9.0231(3)
b (Å) 17.4638(16)7.4338(2)
c (Å) 11.6953(10)11.0392(4)
β (˚) 92.210(7)92.114(1)
Volume (ų) 755.67(11)739.96(4)
Z 44
Data Collection Temp. 296 K100 K
Analysis of Molecular Conformation and Intermolecular Interactions

Both comparator molecules are nearly planar, a feature stabilized by an intramolecular N—H···O hydrogen bond between the amino group and an oxygen atom of the adjacent carboxylic acid group, forming a stable S(6) ring motif.[1][3] This is a common and energetically favorable conformation in ortho-aminobenzoic acids.

The primary divergence in their solid-state architecture arises from their intermolecular hydrogen bonding networks, which dictates the overall crystal packing.

  • 2-Amino-5-nitrobenzoic acid: In this structure, molecules form inversion dimers through pairs of strong O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[1] This creates a classic R²₂(8) ring motif. These dimers are further linked by intermolecular N—H···O and C—H···O hydrogen bonds, creating a more complex, layered structure.[1]

  • 2-Amino-3-nitrobenzoic acid: This isomer also features N—H···O and O—H···O hydrogen bonds that link the molecules. However, the different positioning of the nitro group leads to a distinct three-dimensional network rather than the pronounced dimeric structure seen in its 5-nitro counterpart.[3][4]

The following diagram illustrates the fundamental hydrogen bonding patterns that differentiate these two isomers.

G Comparative Hydrogen Bonding Motifs cluster_0 2-Amino-5-nitrobenzoic acid cluster_1 2-Amino-3-nitrobenzoic acid mol1_5 Molecule A dimer_5 R²₂(8) Dimer mol1_5->dimer_5 O-H···O mol2_5 Molecule B (Inversion Center) mol2_5->dimer_5 O-H···O other_5 Adjacent Dimers dimer_5->other_5 N-H···O C-H···O mol1_3 Molecule A network_3 3D Network mol1_3->network_3 O-H···O mol2_3 Molecule B mol2_3->network_3 N-H···O mol3_3 Molecule C mol3_3->network_3 C-H···O

Caption: Hydrogen bonding patterns in comparator molecules.

Predictive Analysis for 2-Amino-5-iodo-3-nitrobenzoic acid

Based on the analysis of these analogues, we can formulate several hypotheses about the crystal structure of 2-Amino-5-iodo-3-nitrobenzoic acid:

  • Molecular Planarity: The molecule is expected to be largely planar, stabilized by the same intramolecular S(6) N—H···O hydrogen bond observed in the comparators.

  • Unit Cell Volume: The addition of a large iodine atom will significantly increase the molecular weight and volume. Consequently, the unit cell volume is predicted to be substantially larger than that of the non-iodinated analogues.

  • Intermolecular Interactions: The presence of iodine introduces the possibility of halogen bonding (I···O or I···N interactions), which could compete with or supplement the hydrogen bonding network. This could lead to a unique crystal packing arrangement not seen in the comparator structures. The electronic influence of the iodine atom may also modulate the strength of the existing hydrogen bond donors and acceptors.

  • Crystal Packing: Given the steric bulk of the iodine atom, the packing efficiency might be different. The molecule's shape will be less symmetric, which could favor a different, and potentially more complex, space group than the common P2₁/c observed in the analogues.

Experimental Protocol: A Self-Validating Workflow for Structure Determination

The following protocol provides a detailed, step-by-step methodology for obtaining publication-quality single-crystal X-ray diffraction data for 2-Amino-5-iodo-3-nitrobenzoic acid. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Step 1: Crystal Growth (The Foundation of Quality Data)
  • Rationale: The quality of the diffraction data is fundamentally limited by the quality of the crystal. The goal is to grow a single crystal that is free of defects, has well-defined faces, and is of an appropriate size (typically 0.1-0.3 mm in all dimensions).

  • Protocol:

    • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This is often the most successful initial technique for unknown compounds.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature. A programmable water bath or a well-insulated container (e.g., a Dewar flask) can be used to control the cooling rate.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

Step 2: Crystal Mounting and Data Collection
  • Rationale: The crystal must be carefully mounted and cooled to minimize radiation damage and thermal vibrations, which improves the quality of the diffraction data.

  • Protocol:

    • Crystal Selection: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or satellite growths.

    • Mounting: Using a cryoloop, carefully pick up the selected crystal with a small amount of cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.

    • Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically at 100 K) on the diffractometer. This process, known as flash-cooling, vitrifies the surrounding oil and preserves the crystal's integrity.

    • Data Collection: Use a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector. The data collection strategy should be designed to measure a complete, redundant dataset with good resolution (ideally better than 0.8 Å). This typically involves a series of scans (e.g., omega and phi scans) to cover the entire reciprocal space.

Step 3: Data Reduction, Structure Solution, and Refinement
  • Rationale: Raw diffraction images must be processed to obtain a list of reflection intensities, which are then used to solve the phase problem and build an atomic model of the molecule. This model is then refined to best fit the experimental data.

  • Protocol:

    • Data Integration and Scaling: Use software such as CrysAlisPro, SAINT, or XDS to integrate the raw diffraction spots and apply corrections for experimental factors like absorption.

    • Structure Solution: The crystal structure can be solved using direct methods or dual-space methods, as implemented in programs like SHELXT or SIR.[1] These programs use statistical methods to determine the initial phases of the structure factors, leading to an initial electron density map.

    • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a full-matrix least-squares procedure with software like SHELXL.[1] The refinement process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Validation: The final refined structure must be validated using tools like PLATON or the IUCr's checkCIF service. This ensures that the model is chemically sensible and that there are no significant errors in the data or the refinement.

The entire experimental and computational workflow is summarized in the diagram below.

G Single-Crystal X-ray Diffraction Workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal_growth 1. Crystal Growth (Slow Evaporation, Cooling, etc.) mounting 2. Crystal Mounting & Cryo-Cooling (100 K) crystal_growth->mounting data_collection 3. Data Collection (X-ray Diffractometer) mounting->data_collection integration 4. Data Reduction (Integration & Scaling) data_collection->integration Raw Diffraction Images solution 5. Structure Solution (Direct Methods, e.g., SHELXT) integration->solution refinement 6. Structure Refinement (Least-Squares, e.g., SHELXL) solution->refinement validation 7. Validation (checkCIF) refinement->validation final_structure Final Structural Model (CIF File) validation->final_structure

Caption: From Crystal to Structure: The Experimental Workflow.

Conclusion: From Prediction to Empirical Truth

While the definitive crystal structure of 2-Amino-5-iodo-3-nitrobenzoic acid remains to be determined, a comparative analysis of its close analogues provides a strong predictive framework for its solid-state properties. We anticipate a planar molecule whose crystal packing is dictated by a complex interplay of the hydrogen bonding seen in its non-iodinated cousins and potential halogen bonding introduced by the iodine substituent.

Ultimately, prediction must yield to empirical data. The detailed experimental protocol provided herein offers a clear and robust pathway for researchers to obtain a high-quality crystal structure of this promising compound. Such a structure would not only be a valuable addition to the crystallographic literature but would also provide essential insights for medicinal chemists and drug development professionals seeking to harness its therapeutic potential. The determination of this structure will replace the predictive models of this guide with the concrete knowledge needed to drive rational drug design forward.

References

  • Fun, H.-K., et al. (2012). 2-Amino-5-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(5), o511. Available at: [Link]

  • Win, Y.-F., et al. (2012). 2-Amino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(5), o488. Available at: [Link]

  • ResearchGate. (2012). 2-Amino-3-nitrobenzoic acid. ResearchGate Publication. Available at: [Link]

  • Chemspace. (n.d.). 2-amino-6-chloro-5-iodo-3-nitrobenzoic acid. Chemspace. Retrieved February 16, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Royal Society of Chemistry. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-Amino-5-iodo-3-nitrobenzoic Acid

As researchers and developers in the pharmaceutical and chemical synthesis fields, our work extends beyond the bench; it encompasses a cradle-to-grave responsibility for the chemicals we handle. The proper disposal of a...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and chemical synthesis fields, our work extends beyond the bench; it encompasses a cradle-to-grave responsibility for the chemicals we handle. The proper disposal of a reagent like 2-Amino-5-iodo-3-nitrobenzoic acid is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a procedural framework grounded in chemical principles to ensure this compound and its associated waste are managed with the expertise and foresight they require.

The structure of 2-Amino-5-iodo-3-nitrobenzoic acid—featuring an amino group, a halogen (iodine), and a nitro group on a benzoic acid backbone—presents a specific set of disposal challenges.[1] Its classification as a halogenated nitroaromatic compound dictates a disposal pathway that is distinct from many other laboratory reagents.[2][3]

Part 1: Hazard Profile and Pre-Disposal Assessment

Before any disposal action is taken, a thorough understanding of the compound's hazard profile is essential. This initial assessment informs every subsequent step of the disposal process, ensuring that risks are anticipated and mitigated.

Key Chemical Characteristics:

  • Halogenated Organic: The presence of iodine classifies this compound as a halogenated organic.[2] This is the single most important factor for waste segregation, as halogenated waste streams have specific, often high-cost, disposal requirements like high-temperature incineration.[4]

  • Nitroaromatic Compound: Nitro groups can confer reactivity and potential toxicity.[1][5] Compounds in this class can be incompatible with strong bases and oxidizing agents.[6]

  • Irritant: The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation upon inhalation of dust.[7][8]

Safety Data Summary

This table provides an at-a-glance summary of the critical safety information for 2-Amino-5-iodo-3-nitrobenzoic acid.

PropertyInformationSource
CAS Number 616-79-5[7]
Molecular Formula C7H6N2O4[7]
GHS Pictogram

[7]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7]
Incompatibilities Strong oxidizing agents, strong bases.[6]

Part 2: The Core Disposal Workflow: Principles and Rationale

The proper disposal of 2-Amino-5-iodo-3-nitrobenzoic acid is a systematic process. The following workflow is designed to be a self-validating system, where each step logically follows from the chemical's inherent properties.

Disposal Decision Workflow

G cluster_0 cluster_1 Step 1: Segregation & Container Selection cluster_2 Step 2: Handling & Collection cluster_3 Step 3: Finalization & Storage A START: Identify Waste (Solid, Solution, or Contaminated Labware) B Is the waste primarily solid 2-Amino-5-iodo-3-nitrobenzoic acid? A->B Analyze Waste Type C Is the waste a solution containing the compound? B->C No E Select a designated 'Solid Halogenated Organic Waste' container. B->E Yes D Is it contaminated labware (glassware, gloves, weigh boats)? C->D No F Select a designated 'Liquid Halogenated Organic Waste' container. C->F Yes G Select a designated 'Solid Contaminated Debris/PPE' container (e.g., lined pail). D->G Yes H Wear appropriate PPE. Work in a chemical fume hood. E->H F->H G->H I Transfer waste into the selected, labeled container. H->I J Securely seal the container. Ensure the label is complete and accurate. I->J K Store in a designated Satellite Accumulation Area (SAA). J->K L Request waste pickup when container is 3/4 full or per institutional policy. K->L

Caption: Disposal workflow for 2-Amino-5-iodo-3-nitrobenzoic acid.

Pillar 1: Segregation at the Source

The principle of waste segregation is paramount. Mixing halogenated waste with non-halogenated waste streams renders the entire volume more hazardous and expensive to dispose of.[4]

  • Causality: Non-halogenated solvents can often be recycled or used for fuel blending. Halogenated solvents, however, can produce harmful byproducts like hydrochloric or hydroiodic acid upon combustion and require specialized, high-temperature incinerators.[4][9] By keeping 2-Amino-5-iodo-3-nitrobenzoic acid waste separate, you preserve the integrity of other, less hazardous waste streams.

Pillar 2: Engineering Controls and Personal Protective Equipment (PPE)

All handling of this compound, whether in its pure form or as waste, must be conducted with appropriate safety measures to prevent exposure.

  • Engineering Controls: Always handle the solid chemical and prepare waste containers inside a certified chemical fume hood.[10] This mitigates the risk of inhaling fine powders, which can cause respiratory irritation.[7] Ensure a safety shower and eyewash station are readily accessible.[10]

  • Personal Protective Equipment (PPE): A baseline of PPE is non-negotiable.

    • Eye Protection: Safety goggles are required to protect against dust and splashes.[11]

    • Hand Protection: Chemically resistant nitrile gloves should be worn. Inspect them for any signs of damage before use.[10]

    • Body Protection: A lab coat must be worn to prevent skin contact.[11]

Pillar 3: Containerization and Labeling

The integrity of the waste disposal process relies on robust containment and clear communication.

  • Container Selection: Waste must be collected in a sturdy, leak-proof container that is chemically compatible with the waste.[9][12] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[9][12]

  • Labeling: All hazardous waste containers must be labeled immediately upon the first addition of waste.[13] The label must include:

    • The words "Hazardous Waste."

    • The full chemical names of all constituents (no abbreviations or formulas).

    • The approximate percentage of each constituent.

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Part 3: Step-by-Step Disposal Protocols

The following protocols provide direct, procedural guidance for common disposal scenarios involving 2-Amino-5-iodo-3-nitrobenzoic acid.

Protocol 1: Disposal of Unused or Expired Solid Chemical
  • Preparation: Designate a "Halogenated Organic Solid Waste" container. This should be a wide-mouth, sealable container clearly labeled for this waste stream.

  • Handling: Inside a chemical fume hood and wearing full PPE, carefully transfer the solid 2-Amino-5-iodo-3-nitrobenzoic acid from its original container into the designated waste container.

  • Container Rinsing (Triple Rinse): The now-empty original container must be decontaminated.

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, the first rinsate and subsequent rinses must be collected as hazardous waste. [12] Transfer the rinsate into a designated "Halogenated Organic Liquid Waste" container.

    • After triple rinsing and air-drying, deface the original label and dispose of the container according to your institution's policy for clean lab glass or plastic.[12]

  • Finalization: Securely seal the solid waste container and ensure the hazardous waste label is accurately filled out. Store it in your lab's Satellite Accumulation Area (SAA).[13]

Protocol 2: Disposal of Solutions Containing the Chemical
  • Preparation: Designate a "Halogenated Organic Liquid Waste" container. This should be a sealable, chemically compatible (e.g., glass or HDPE) container or carboy.

  • Segregation: Do not mix this waste with aqueous, non-halogenated, or incompatible waste streams.[3][9]

  • Transfer: Carefully pour the solution into the designated waste container, using a funnel to prevent spills.

  • Finalization: Keep the container sealed when not in use. Do not fill beyond 75-80% capacity to allow for expansion.[9] Update the waste label with the added constituents and volumes. Store in the SAA.

Protocol 3: Disposal of Contaminated Labware and PPE
  • Collection: Items with gross contamination (e.g., visible powder) should be scraped or rinsed into the appropriate solid or liquid waste container first.

  • Solid Waste: Items like contaminated gloves, weigh boats, and paper towels should be collected in a designated, lined container for "Contaminated Solid Waste" or "Lab Debris."[9][13]

  • Sharps: Contaminated needles or razor blades must be placed in a dedicated, puncture-proof sharps container that is also labeled as hazardous waste.[13]

  • Glassware: Glassware that cannot be decontaminated via triple rinsing should be disposed of as solid hazardous waste.

By adhering to these principles and protocols, you ensure that the disposal of 2-Amino-5-iodo-3-nitrobenzoic acid is conducted safely, responsibly, and in full compliance with regulatory standards, upholding the integrity of your research and the safety of your workplace.

References

  • Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid. Benchchem.
  • Material Safety Data Sheet - 5,5'-dithiobis(2-nitrobenzoic acid). Spectrum Chemical.
  • 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108.
  • 2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032.
  • SAFETY DATA SHEET - 4-Nitrobenzoic acid. MilliporeSigma.
  • Halogenated Waste. University of California, Santa Cruz, Environmental Health & Safety.
  • Hazardous Waste Disposal Guide. Northwestern University, Research Safety.
  • SAFETY DATA SHEET - 3-Amino-5-nitrobenzoic acid. Fisher Scientific.
  • A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. Benchchem.
  • Hazardous Waste Disposal Guide. Northwestern University, Office for Research Safety.
  • Hazardous Waste Disposal Guide. Dartmouth College, Environmental Health and Safety.
  • Hazardous Waste Reduction. University of California, Santa Barbara, Environmental Health & Safety.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applic

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-iodo-3-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-5-iodo-3-nitrobenzoic acid
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